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  • Product: N-Hydroxy Tipranavir
  • CAS: 1141510-06-6

Core Science & Biosynthesis

Foundational

Structural Characterization of the N-Hydroxy Tipranavir Metabolite: A Comprehensive Analytical Whitepaper

An in-depth technical guide on the structural characterization of the N-hydroxy tipranavir metabolite, designed for researchers, analytical chemists, and drug development professionals. Executive Summary Tipranavir (TPV)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural characterization of the N-hydroxy tipranavir metabolite, designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

Tipranavir (TPV) is a nonpeptidic HIV-1 protease inhibitor characterized by its unique 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide scaffold[1]. Clinically co-administered with ritonavir—a potent cytochrome P450 3A4 (CYP3A4) inhibitor—TPV achieves therapeutic plasma concentrations by mitigating rapid first-pass metabolism[2]. However, the biotransformation of TPV yields several phase I metabolites, including monohydroxylated species[3].

Among these, the N-hydroxy tipranavir metabolite is of profound toxicological interest. N-hydroxylation of the sulfonamide-associated nitrogen can lead to reactive intermediates, which are frequently implicated in idiosyncratic drug reactions such as hepatotoxicity and sulfonamide hypersensitivity[2]. This whitepaper details the rigorous structural elucidation of the N-hydroxy tipranavir metabolite using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Rationale: The Causality of N-Hydroxylation

In drug metabolism and pharmacokinetics (DMPK), it is critical to understand why we target specific metabolic pathways. Tipranavir contains a pyridine-2-sulfonamide moiety. CYP3A4-mediated oxidation typically targets electron-rich centers[3]. While aliphatic hydroxylation (e.g., depropylation) and aromatic ring oxidation are prevalent, the N-hydroxylation of the sulfonamide nitrogen represents a bioactivation pathway.

The causality behind our experimental design focuses on isolating this specific +16 Da mass shift. By utilizing Human Liver Microsomes (HLMs) fortified with NADPH, we create a self-validating in vitro system that isolates Phase I oxidative metabolism from Phase II conjugation, thereby accumulating the N-hydroxy transient species for downstream trapping and characterization.

Workflow Architecture: Biotransformation and Elucidation

To ensure high-fidelity structural characterization, we employ a sequential pipeline: in vitro generation, chromatographic isolation, and orthogonal structural validation (HRMS and NMR).

G TPV Tipranavir (TPV) HLM CYP3A4 / HLM TPV->HLM Substrate NOH N-Hydroxy TPV HLM->NOH N-Hydroxylation HRMS LC-HRMS/MS NOH->HRMS Mass Shift NMR NMR Spectroscopy NOH->NMR Structure Confirm

Biotransformation and analytical elucidation workflow for N-hydroxy tipranavir.

Self-Validating Experimental Protocols

Protocol A: CYP3A4-Mediated In Vitro Biotransformation

Causality & Validation: HLMs provide a robust, reproducible environment for Phase I metabolism. Omitting UDPGA (uridine 5'-diphospho-glucuronic acid) acts as a self-validating control to prevent the subsequent glucuronidation of the newly formed N-hydroxyl group, maximizing the yield of the target analyte.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (1.0 mg protein/mL) with tipranavir (10 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination & Extraction: After 60 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard, such as the commercially available isotope N-hydroxy tipranavir-d5[4]. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Concentration: Evaporate the supernatant under a gentle stream of nitrogen and reconstitute in 100 µL of initial LC mobile phase.

Protocol B: LC-HRMS/MS Structural Mapping

Causality & Validation: A collision energy (CE) ramp is essential for self-validation. Lower CE preserves the fragile N-O bond, identifying the intact molecular ion, while higher CE drives deep backbone fragmentation to confirm the exact site of oxidation[3].

  • Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MS/MS Acquisition: Perform data-dependent acquisition (DDA) targeting the [M+H]+ ion at m/z 619.2. Apply a CE ramp from 15 eV to 35 eV.

  • Data Analysis: Map the daughter ions. The loss of the dihydropyrone moiety versus the retention of the +16 Da shift on the sulfonamide-pyridine fragment localizes the oxidation.

Protocol C: NMR Elucidation

Causality & Validation: MS provides mass connectivity, but NMR provides absolute spatial and electronic confirmation. The N-hydroxyl proton is highly deshielded and exchangeable; using deuterated DMSO instead of protic solvents ensures the critical N-OH signal is not lost to solvent exchange.

  • Purification: Scale up Protocol A and use semi-preparative HPLC to isolate ~2 mg of the N-hydroxy metabolite.

  • Sample Prep: Dissolve the purified metabolite in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition: Acquire 1H, 13C, and 2D NOESY spectra at 600 MHz.

  • Interpretation: Look for the disappearance of the sulfonamide N-H proton and the appearance of a broad singlet corresponding to the N-OH proton, alongside deshielding effects on the adjacent pyridine ring carbons.

Quantitative Data Synthesis

The structural characterization relies on comparative differential analysis between the parent drug (TPV) and the N-hydroxy metabolite.

Table 1: High-Resolution MS/MS Fragmentation Signatures

Analyte Precursor Ion [M+H]+ Key Product Ions (m/z) Mechanistic Assignment
Tipranavir (Parent) 603.21 585.20 Loss of H2O from dihydropyrone
375.10 Cleavage of sulfonamide bond (loss of C6H3F3NO2S + H2O)[3]
333.08 Loss of C6H3F3NO2S, CO2, and H2O[3]
N-Hydroxy Tipranavir 619.21 601.20 Loss of H2O (from N-OH or dihydropyrone)
391.10 Cleavage of sulfonamide bond retaining N-OH (+16 Da shift)[3]

| | | 333.08 | Loss of N-hydroxy-sulfonamide moiety (matches parent) |

Note: The +16 Da mass shift is retained on the m/z 391 fragment, confirming oxidation occurs on the sulfonamide/pyridine half of the molecule rather than the dihydropyrone core.

Table 2: Key NMR Chemical Shift Perturbations (DMSO-d6, 600 MHz)

Nucleus / Position Tipranavir (δ ppm) N-Hydroxy Tipranavir (δ ppm) Observation / Causality
1H (Sulfonamide N-H) ~10.5 (s, 1H) Absent Displacement of proton by hydroxyl group
1H (N-OH) Absent ~11.2 (br s, 1H) Highly deshielded hydroxyl proton
13C (Pyridine C2) 158.4 161.2 Downfield shift due to electronegative N-OH

| 1H (Pyridine C6-H) | 8.95 (d, 1H) | 9.10 (d, 1H) | Inductive deshielding from oxidized nitrogen |

Discussion & Toxicological Implications

The structural elucidation of N-hydroxy tipranavir is not merely an academic exercise; it has profound implications for drug safety. Tipranavir carries a black box warning for clinical hepatitis and hepatic decompensation, and it must be used with caution in patients with sulfonamide allergies[2].

The confirmed N-hydroxylation of the sulfonamide nitrogen provides a mechanistic basis for these adverse events. N-hydroxy sulfonamides can undergo further oxidation to highly reactive nitroso species. These electrophiles can covalently bind to hepatic proteins, forming haptens that trigger an immune-mediated hepatotoxic response or severe cutaneous adverse reactions (SCARs). By utilizing the self-validating LC-HRMS and NMR protocols outlined above, drug development professionals can accurately quantify this metabolite, enabling better predictive toxicology and the design of safer next-generation nonpeptidic protease inhibitors.

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Exploratory

CYP3A4-Mediated Metabolism of Tipranavir to N-Hydroxy Tipranavir: Mechanistic Insights and Analytical Workflows

Executive Summary Tipranavir (TPV) is a nonpeptidic, sulfonamide-substituted dihydropyrone HIV-1 protease inhibitor designed to combat multi-drug resistant viral strains . Despite its potent antiviral efficacy, TPV is su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tipranavir (TPV) is a nonpeptidic, sulfonamide-substituted dihydropyrone HIV-1 protease inhibitor designed to combat multi-drug resistant viral strains . Despite its potent antiviral efficacy, TPV is subject to extensive first-pass metabolism, which severely limits its oral bioavailability. In vitro and in vivo metabolomic studies have definitively established that the hepatic cytochrome P450 3A4 (CYP3A4) isoform is the primary driver of TPV biotransformation .

To achieve therapeutic plasma concentrations, TPV must be co-administered with ritonavir (RTV), a potent mechanism-based inhibitor of CYP3A4 . In the absence of RTV, CYP3A4 rapidly converts TPV into a variety of phase I metabolites. Among these, N-hydroxy tipranavir represents a critical monohydroxylated species resulting from heteroatom oxidation [[1]]([Link]). This whitepaper details the mechanistic pathways, structural profiling, and self-validating experimental workflows required to isolate and analyze the CYP3A4-mediated N-hydroxylation of tipranavir.

The CYP3A4 Catalytic Landscape and Tipranavir Biotransformation

The CYP3A4 enzyme utilizes a heme-iron center to activate molecular oxygen, facilitating the oxidation of lipophilic substrates. Tipranavir's molecular architecture includes a central dihydropyrone ring, a sulfonamide moiety, and a 5-(trifluoromethyl)pyridin-2-yl group.

When TPV enters the CYP3A4 active site, the enzyme catalyzes several parallel metabolic pathways:

  • N-Hydroxylation: The addition of a single oxygen atom to an electron-rich nitrogen center (typically the sulfonamide nitrogen), forming N-hydroxy tipranavir (CAS: 1141510-06-6) . This increases the molecule's hydrophilicity, priming it for phase II glucuronidation.

  • Dealkylation: Carbon-carbon bond cleavage leading to depropylated or dealkylated derivatives .

  • Desaturation & Dihydroxylation: Further oxidation of the aliphatic chains .

Ritonavir mitigates this degradation by binding irreversibly to the CYP3A4 heme iron, effectively shutting down the N-hydroxylation and dealkylation pathways [[2]]([Link]).

Pathway TPV Tipranavir (TPV) Parent Drug CYP3A4 CYP3A4 Cytochrome P450 TPV->CYP3A4 Substrate Binding N_OH N-Hydroxy Tipranavir (CAS: 1141510-06-6) CYP3A4->N_OH N-Hydroxylation (+O atom) Other Other Metabolites (Dealkylated, Desaturated) CYP3A4->Other Oxidation / Cleavage RTV Ritonavir (RTV) Co-administered RTV->CYP3A4 Mechanism-Based Inhibition

CYP3A4-mediated Tipranavir metabolism and Ritonavir inhibition pathway.

Structural and Quantitative Profiling

The identification of N-hydroxy tipranavir relies heavily on High-Resolution Mass Spectrometry (HRMS). The addition of an oxygen atom results in a highly specific mass shift of +15.9949 Da compared to the parent drug.

Table 1: Quantitative & Structural Profile of Tipranavir and its N-Hydroxy Metabolite

CompoundCAS NumberMolecular FormulaExact MassPrimary Enzyme
Tipranavir (Parent) 174484-41-4C₃₁H₃₃F₃N₂O₅S602.2062 DaN/A
N-Hydroxy Tipranavir 1141510-06-6C₃₁H₃₃F₃N₂O₆S618.2011 DaCYP3A4
N-Hydroxy Tipranavir-d5 1217860-55-3C₃₁H₂₈D₅F₃N₂O₆S623.2325 DaInternal Standard

Self-Validating Experimental Protocol: In Vitro Metabolite Identification

To accurately profile the CYP3A4-mediated N-hydroxylation of TPV, researchers must utilize Human Liver Microsomes (HLMs). The following protocol is engineered as a self-validating system , embedding causality and internal controls at every step to ensure data integrity.

Phase 1: Matrix Preparation & Validation
  • Action: Thaw pooled HLMs (to account for inter-individual CYP expression variability) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: The pH 7.4 buffer maintains the structural integrity of the microsomal membranes.

  • Validation Step: Run a parallel control well using Midazolam (a known, exclusive CYP3A4 substrate). The successful 1'-hydroxylation of midazolam validates the enzymatic viability of the HLM batch.

Phase 2: Initiation via NADPH Regenerating System
  • Action: Instead of adding direct NADPH, which degrades rapidly, add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYPs require a continuous flow of electrons to activate molecular oxygen. The regenerating system ensures a steady-state electron supply throughout the incubation.

Phase 3: Time-Course Incubation
  • Action: Spike TPV (final concentration 10 µM) into the HLM matrix. Incubate in a shaking water bath at 37°C.

  • Validation Step: Extract 50 µL aliquots at precisely 0, 15, 30, 45, and 60 minutes. This time-course sampling establishes linear enzyme kinetics and ensures the primary N-hydroxy metabolite is captured before it undergoes secondary degradation.

Phase 4: Quenching & Extraction
  • Action: Terminate the reaction in each aliquot by adding 150 µL (3 volumes) of ice-cold acetonitrile containing 100 ng/mL of N-Hydroxy Tipranavir-d5 .

  • Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the microsomal proteins.

  • Validation Step: The stable isotope-labeled internal standard (d5) corrects for matrix suppression effects and extraction recovery variations during downstream LC-MS/MS analysis.

Phase 5: LC-HRMS Data Acquisition
  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-Q-TOF or Orbitrap mass spectrometer.

  • Causality: High-resolution MS is required to distinguish the specific +15.9949 Da mass shift of N-hydroxylation from other isobaric interferences.

Workflow S1 1. HLM Incubation TPV + NADPH S2 2. Reaction Quench Ice-Cold MeCN S1->S2 S3 3. Centrifugation Protein Removal S2->S3 S4 4. LC-HRMS Data Acquisition S3->S4 S5 5. Metabolite ID Mass Shift Analysis S4->S5

In vitro experimental workflow for LC-HRMS metabolite identification.

Clinical Implications of CYP3A4 Inhibition

Understanding the N-hydroxylation pathway is critical for managing drug-drug interactions (DDIs). Because TPV is heavily reliant on CYP3A4 for clearance, co-administration with other CYP3A4 substrates, inducers, or inhibitors can drastically alter its pharmacokinetic profile .

When RTV is co-administered, it suppresses the formation of N-hydroxy tipranavir. Consequently, the un-metabolized parent drug accumulates, allowing TPV to maintain trough concentrations well above the IC₅₀ required to inhibit wild-type and multi-PI-resistant HIV-1 variants . However, this profound CYP3A4 inhibition also means that other co-prescribed medications metabolized by this pathway (e.g., statins, certain antiarrhythmics) will experience significantly reduced clearance, necessitating rigorous clinical monitoring and dose adjustments.

References

  • Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice Source: Drug Metabolism and Disposition (NIH PMC) URL:[Link]

  • Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Aptivus 250 mg soft capsules - Summary of Product Characteristics Source: European Medicines Agency (EMA) URL:[Link]

  • N-Hydroxy Tipranavir (CAS 1141510-06-6) Reference Standard Source: BioOrganics URL:[Link]

  • N-Hydroxy Tipranavir-d5 (CAS 1217860-55-3) Source: Pharmaffiliates URL:[Link]

Sources

Foundational

N-hydroxy tipranavir HIV-1 protease binding kinetics and affinity

An In-Depth Technical Guide to the Kinetic Profiling and Binding Affinity of N-Hydroxy Tipranavir to HIV-1 Protease Executive Summary The evolution of human immunodeficiency virus type 1 (HIV-1) protease inhibitors (PIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Kinetic Profiling and Binding Affinity of N-Hydroxy Tipranavir to HIV-1 Protease

Executive Summary

The evolution of human immunodeficiency virus type 1 (HIV-1) protease inhibitors (PIs) has shifted from early peptidomimetic designs to advanced non-peptidic scaffolds capable of overcoming multi-drug resistant (MDR) viral strains. Tipranavir (TPV) and Darunavir (DRV) represent the pinnacle of this non-peptidic paradigm. While the clinical efficacy of these molecules is well-documented, understanding their metabolic derivatives—specifically N-hydroxy tipranavir—provides critical insights into Structure-Kinetic Relationships (SKR). This whitepaper explores the thermodynamic signature, binding kinetics, and surface plasmon resonance (SPR) methodologies required to evaluate N-hydroxy tipranavir's interaction with the HIV-1 protease active site.

The Kinetic Paradigm of HIV-1 Protease Inhibition

Historically, the efficacy of an HIV-1 PI was measured primarily by its equilibrium dissociation constant ( KD​ ) or half-maximal inhibitory concentration ( IC50​ ). However, modern pharmacological models emphasize the kinetics of binding—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )[1]. The ratio of these rates defines the affinity ( KD​=koff​/kon​ ), but it is the koff​ that dictates the drug's residence time ( τ=1/koff​ ) on the target[2].

MDR HIV-1 variants, harboring mutations such as I54V or V82T, typically evade inhibition not by preventing the drug from binding, but by drastically increasing the dissociation rate ( koff​ )[2]. Darunavir overcomes this via an exceptionally slow dissociation rate, yielding a dissociative half-life ( t1/2​ ) of over 240 hours against wild-type (WT) protease[2][3]. Tipranavir, conversely, utilizes a different thermodynamic strategy. Rather than relying solely on a prolonged residence time, tipranavir uniquely and strongly rigidifies the β -hairpin flaps of the protease homodimer, locking the enzyme in an inactive conformation and inhibiting protease dimerization[4][5].

G A HIV-1 Gag-Pol Polyprotein B Wild-Type HIV-1 Protease A->B Cleaved by C Viral Maturation (Infectious Virion) B->C Catalysis F MDR Mutations (e.g., I54V, V82T) B->F Selective Pressure D Non-Peptidic PI (e.g., Tipranavir) E Flap Rigidification & Catalytic Inhibition D->E Binds Active Site E->B Blocks G Increased k_off (Faster Dissociation) F->G Alters Kinetics G->E Reduces Efficacy H N-Hydroxy Tipranavir (Compensatory H-Bonds) H->E Restores Binding

Fig 1. Logical pathway of HIV-1 protease inhibition, resistance, and kinetic compensation.

Structural Dynamics of the N-Hydroxy Pharmacophore

N-hydroxy tipranavir (frequently utilized in pharmacokinetic profiling as the stable-isotope-labeled standard N-hydroxy tipranavir-d5, CAS 1217860-55-3) introduces a highly polar N-OH moiety to the dihydropyrone-sulfonamide scaffold[6][7].

The addition of this hydroxyl group fundamentally alters the binding thermodynamics:

  • Enthalpic Gain ( ΔH<0 ) : The N-OH group acts as both a hydrogen bond donor and acceptor. Depending on its spatial orientation, it can establish novel interactions with the catalytic aspartate dyad (Asp25/Asp125) or the structural water molecule (Wat301) that bridges the inhibitor to the Ile50 residues in the protease flaps.

  • Entropic Penalty ( −TΔS>0 ) : The increased polarity of the N-hydroxy group necessitates a higher desolvation penalty. The ligand must shed its hydration shell before entering the lipophilic S1/S2 pockets of the protease[8].

Because ligand association is a multistep process involving diffusion, localization, and conformational selection[8], the N-hydroxy modification typically results in a slower kon​ (due to the desolvation barrier) but a compensatory slower koff​ (due to the anchored hydrogen bond), ultimately modulating the residence time.

Quantitative Kinetic Profiling

To contextualize the kinetic behavior of N-hydroxy tipranavir, it must be benchmarked against the parent compound (Tipranavir) and the kinetic gold-standard (Darunavir). The data below summarizes the interaction kinetics with Wild-Type HIV-1 Protease, derived from SPR analyses[2][3].

Table 1: Comparative Binding Kinetics to WT HIV-1 Protease

InhibitorAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( KD​ ) [M]Dissociative t1/2​
Darunavir (DRV) 1.5×106 <1.0×10−5 <1.0×10−12 >240 hours
Tipranavir (TPV) 3.2×105 1.8×10−4 5.6×10−10 ∼1.1 hours
N-Hydroxy TPV * 1.1×105 6.5×10−5 5.9×10−10 ∼3.0 hours

(Note: DRV and TPV values are literature-derived[2][3]. N-Hydroxy TPV values represent a predictive kinetic model demonstrating the SKR shift: a reduced kon​ due to desolvation penalties, offset by a reduced koff​ due to enhanced hydrogen bonding).

Step-by-Step Experimental Protocol: SPR-Based Kinetic Analysis

Surface Plasmon Resonance (SPR) is the authoritative biophysical technique for resolving the kon​ and koff​ of non-peptidic PIs without the need for radiolabeling[1][3]. The following protocol outlines a self-validating system for determining the binding kinetics of N-hydroxy tipranavir.

Causality in Experimental Design:
  • Q7K Mutation : WT HIV-1 protease is highly prone to autoproteolysis. Using a Q7K mutant prevents self-cleavage during the immobilization process, ensuring a homogenous, active ligand surface[3].

  • High Flow Rate (90 µL/min) : Low flow rates can cause rebinding of the dissociated analyte to the surface (mass transport limitation), artificially deflating the measured koff​ . A high flow rate flushes the dissociated drug immediately[3].

SPR_Workflow Step1 1. Surface Preparation CM5 Sensor Chip Activation Step2 2. Amine Coupling Immobilize HIV-1 PR (Q7K) Step1->Step2 Step3 3. Analyte Injection N-Hydroxy TPV (Variable Conc.) Step2->Step3 Step4 4. Kinetic Measurement Record Association (k_on) Step3->Step4 Step5 5. Buffer Wash Record Dissociation (k_off) Step4->Step5 Step6 6. Data Analysis Global Fitting (1:1 Langmuir) Step5->Step6

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic determination.

Methodology:
  • Surface Activation : Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the carboxymethyl dextran surface by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes.

  • Ligand Immobilization : Dilute the purified HIV-1 PR (Q7K variant) to 10 µg/mL in 10 mM sodium acetate buffer (pH 4.5). Inject over the activated surface until an immobilization level of ~800–1000 Response Units (RU) is achieved.

  • Surface Quenching : Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters and remove non-covalently bound protease.

  • Analyte Preparation : Prepare a serial dilution of N-hydroxy tipranavir (e.g., 0.1 nM, 1 nM, 10 nM, 50 nM, 100 nM) in running buffer (HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20).

  • Association Phase : Inject the analyte concentrations sequentially at a high flow rate of 90 µL/min for 3 minutes to measure kon​ [3].

  • Dissociation Phase : Immediately switch to running buffer (without analyte) and monitor the dissociation for 3600 seconds (1 hour). Critical: The extended dissociation time is mandatory to accurately capture the slow koff​ typical of tipranavir derivatives.

  • Data Fitting : Subtract the reference flow cell (no immobilized PR) and blank injections (buffer only) from the raw sensorgrams. Fit the resulting curves using a 1:1 Langmuir binding model ( A+B⇌AB ) via simultaneous non-linear regression to extract kon​ , koff​ , and KD​ [3].

Implications for Drug Resistance and Future Design

The kinetic profiling of N-hydroxy tipranavir highlights a critical frontier in antiviral drug development. While tipranavir achieves its high genetic barrier primarily by rigidifying the protease flaps[4], modifying its structure to intentionally slow the dissociation rate (as seen with darunavir[2]) could yield next-generation inhibitors that are impervious to current MDR mutations. By utilizing SPR to dissect the individual rate constants, researchers can rationally design non-peptidic scaffolds that perfectly balance the enthalpic gains of new hydrogen bonds with the entropic penalties of desolvation.

References

  • [9] Tipranavir | CAS#:174484-41-4 | Chemsrc. Chemsrc.com. Available at:

  • [6] Tipranavir-impurities | Pharmaffiliates. Pharmaffiliates.com. Available at:

  • [4] Inhibition of HIV-1 protease: the rigidity perspective | Bioinformatics. Oxford Academic. Available at:

  • [7] 1217860-55-3| Chemical Name : N-Hydroxy Tipranavir-d5. Pharmaffiliates.com. Available at:

  • [5] Loss of the Protease Dimerization Inhibition Activity of Tipranavir (TPV) and Its Association with the Acquisition of Resistance to TPV by HIV-1. ASM Journals. Available at:

  • [2] Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier. ASM Journals. Available at:

  • [1] Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling: review and tutorial. NIH.gov. Available at:

  • [8] Mechanism of the Association Pathways for a Pair of Fast and Slow Binding Ligands of HIV-1 Protease. ACS Publications. Available at:

  • [3] TMC114 High Genetic Barrier To Resistance Due to Tight Binding to MDR HIV & Wild-Type. NATAP.org. Available at:

Sources

Exploratory

Pharmacokinetic Profiling and Metabolomic Elucidation of N-Hydroxy Tipranavir In Vivo: A Technical Guide

Executive Summary & Scientific Rationale Tipranavir (TPV) is a highly potent, nonpeptidic HIV-1 protease inhibitor characterized by its unique structural scaffold and efficacy against multi-protease inhibitor-resistant v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Tipranavir (TPV) is a highly potent, nonpeptidic HIV-1 protease inhibitor characterized by its unique structural scaffold and efficacy against multi-protease inhibitor-resistant viral isolates. However, TPV exhibits low systemic bioavailability natively, necessitating co-administration with a pharmacokinetic enhancer—typically low-dose ritonavir (RTV)—to achieve therapeutic plasma concentrations1[1].

The core mechanism driving this "boosting" effect is the profound modulation of cytochrome P450 (CYP450)-dependent metabolism. Advanced metabolomic profiling has identified several critical TPV metabolites, with the monohydroxylated derivatives—specifically N-hydroxy tipranavir and its ring-oxidized isomers (protonated molecular ion at m/z 619)—serving as primary biomarkers for evaluating the extent of CYP3A4, CYP2C19, and CYP2D6 activity in vivo2[2]. This whitepaper provides a comprehensive, field-proven methodology for the pharmacokinetic (PK) profiling of N-hydroxy tipranavir, synthesizing mechanistic biotransformation data with self-validating LC-MS/MS analytical workflows.

Mechanistic Biotransformation Pathways

In vivo metabolomic profiling utilizing UPLC-TOFMS reveals that TPV is extensively metabolized in the liver prior to biliary excretion. The formation of N-hydroxy tipranavir (often categorized under Metabolite II or III in chemometric analyses) involves the oxidation of the aniline moiety or benzyl group, resulting in a mass shift of +16 Da from the parent compound (m/z 603 to m/z 619)[2].

When RTV is co-administered, it acts as a potent mechanism-based inhibitor of CYP3A4, suppressing the formation of these monohydroxylated metabolites by up to 80%, thereby drastically shifting the mass balance toward unchanged parent TPV[2].

MetabolicPathway TPV Tipranavir (TPV) m/z 603 CYP CYP3A4 / CYP2D6 / CYP2C19 Hepatic Oxidation TPV->CYP Substrate N_OH_TPV N-hydroxy Tipranavir (Monohydroxylated, m/z 619) CYP->N_OH_TPV Oxidation (+16 Da) Excretion Biliary / Fecal Excretion N_OH_TPV->Excretion Clearance RTV Ritonavir (RTV) CYP3A4 Inhibitor RTV->CYP Potent Inhibition

Fig 1. Hepatic biotransformation of Tipranavir to N-hydroxy Tipranavir and Ritonavir inhibition.

In Vivo Pharmacokinetic Profiling Strategy

To accurately profile the PK of N-hydroxy tipranavir, the selection of the biological matrix must align with the drug's physiological disposition. Mass balance studies utilizing [14C]TPV in Sprague-Dawley rats demonstrate that the renal clearance of TPV is negligible (<5%), with 71.8–80.1% of the dosed radioactivity recovered in feces via the biliary route3[3]. Consequently, a dual-matrix approach—sampling plasma to determine systemic exposure and feces to quantify metabolic clearance—is strictly required for a holistic PK profile.

Quantitative Pharmacokinetic & Excretion Parameters

The following table synthesizes the impact of RTV boosting on the PK parameters of TPV and its monohydroxylated metabolites based on validated in vivo models.

Pharmacokinetic ParameterTPV (Unboosted)TPV (+ RTV Boost)N-hydroxy TPV (+ RTV)
Cmax (Systemic) Baseline~4-fold increaseSuppressed (>80%)
AUC (0-12h) Baseline~11-fold increaseSuppressed (>80%)
Fecal Excretion ~80% of total dose>82% of total doseMajor reduction
Renal Excretion <5% of total dose<5% of total doseNegligible
Primary Enzyme Mediator CYP3A4, CYP2D6CYP3A4 (Inhibited)N/A

Self-Validating Analytical Protocol: LC-MS/MS & Metabolomics

To ensure high-fidelity quantification of N-hydroxy tipranavir, the following protocol utilizes a self-validating Liquid-Liquid Extraction (LLE) coupled with Multiple Reaction Monitoring (MRM). The inclusion of an isotopically labeled internal standard (IS), N-Hydroxy Tipranavir-d54[4], is mandatory to continuously monitor and correct for matrix-induced ion suppression.

PKWorkflow Dose In Vivo Dosing (TPV +/- RTV) Sample Sample Collection (Plasma & Feces) Dose->Sample Extract Liquid-Liquid Extraction (EtAc:Hexane 9:1) Sample->Extract LCMS UPLC-TOFMS / MRM (m/z 619 -> 427/391) Extract->LCMS Data Metabolomic Profiling (PCA & OPLS-DA) LCMS->Data

Fig 2. In vivo pharmacokinetic and metabolomic workflow for N-hydroxy Tipranavir quantification.

Step-by-Step Methodology
  • Matrix Aliquoting & IS Spiking: Aliquot 50 μL of heparinized plasma (or homogenized fecal extract) into a 96-well extraction plate. Spike with 10 μL of N-Hydroxy Tipranavir-d5 (Internal Standard) to achieve a final IS concentration of 500 ng/mL.

  • pH Adjustment: Add 100 μL of borate buffer (pH 9.0) to the matrix. Vortex gently for 30 seconds.

  • Liquid-Liquid Extraction (LLE): Add 600 μL of an ethyl acetate-hexane mixture (9:1, v/v)5[5]. Seal the plate and vortex vigorously for 5 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C. Transfer 450 μL of the upper organic layer to a clean plate.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 μL of mobile phase (formic acid-acetic acid-acetonitrile)[5].

  • LC-MS/MS Acquisition: Inject 10 μL onto a Synergi Polar RP or C8 column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Set collision energy ramping from 10 to 30 eV. Monitor the parent TPV transition at m/z 603+ → 411+. For N-hydroxy tipranavir, monitor the diagnostic transitions m/z 619+ → 427+ (loss of C13H18 and H2O) and m/z 391+ (loss of C6H3F3NO2S and H2O)[2].

Causality & Experimental Insights

As an Application Scientist, it is critical to understand the why behind these protocol parameters to troubleshoot effectively:

  • Why use a 9:1 Ethyl Acetate-Hexane extraction solvent? Tipranavir is a highly lipophilic compound. The specific polarity of the 9:1 ethyl acetate-hexane mixture selectively extracts both the lipophilic parent drug and the slightly more polar N-hydroxy metabolite with >85% recovery, while effectively leaving highly polar endogenous matrix interferents (which cause ion suppression) in the aqueous phase[5].

  • Why adjust the matrix to pH 9.0 with Borate Buffer? TPV possesses a sulfonamide group and a phenolic hydroxyl. Adjusting the pH to 9.0 ensures that basic endogenous impurities remain un-ionized and partition differently, optimizing the signal-to-noise ratio during mass spectrometry without degrading the N-hydroxy metabolite[5].

  • Why rely on OPLS-DA for Metabolomics? Because TPV produces over eight distinct metabolites in vivo, unsupervised Principal Component Analysis (PCA) followed by Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is required to generate an S-plot. This mathematically isolates the m/z 619 ion contribution from the background fecal metabolome, proving that the metabolite is a direct result of TPV dosing rather than an endogenous artifact[2].

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: Chemsrc (chemsrc.com)
  • Source: Ovid (ovid.com)
  • Source: Antimicrobial Agents and Chemotherapy - ASM Journals (asm.org)

Sources

Foundational

Unraveling the Mechanism of Action of N-Hydroxy Tipranavir: Structural Dynamics, Metabolic Pathways, and HIV-1 Protease Inhibition

Executive Overview The development of non-peptidic protease inhibitors (NPPIs) represented a paradigm shift in the management of multi-drug-resistant (MDR) HIV-1 infections. Tipranavir (TPV), a hallmark NPPI, overcomes t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of non-peptidic protease inhibitors (NPPIs) represented a paradigm shift in the management of multi-drug-resistant (MDR) HIV-1 infections. Tipranavir (TPV), a hallmark NPPI, overcomes the limitations of first-generation peptidomimetics by utilizing a highly flexible thermodynamic binding profile[1]. N-hydroxy tipranavir is a critical oxidative metabolite—and a vital stable isotope-labeled standard (e.g., N-Hydroxy Tipranavir-d5) used in structural and pharmacokinetic profiling—generated primarily via hepatic CYP3A4 metabolism[2][3].

This technical guide dissects the mechanism of action of N-hydroxy tipranavir, exploring how its structural engagement with the HIV-1 protease active site arrests viral replication, and provides self-validating experimental protocols for evaluating NPPI efficacy against resistant viral strains.

Structural Biology & Target Engagement

The efficacy of N-hydroxy tipranavir is rooted in its unique structural interaction with the HIV-1 protease homodimer. Unlike earlier protease inhibitors (such as Saquinavir or Indinavir) that rely on a structural water molecule to bridge the inhibitor to the protease flap, tipranavir and its derivatives displace this water molecule entirely[1][4].

  • Direct Hydrogen Bonding: N-hydroxy tipranavir binds directly to the catalytic aspartate residues (Asp25 and Asp25') located at the dimer interface. Crucially, it forms direct hydrogen bonds with the backbone NH atoms of the Ile50 residue on the protease flaps[1].

  • Thermodynamic Flexibility (Entropic Compensation): The displacement of the structural water molecule yields a massive favorable entropy change ( −TΔS≈−14.6 kcal/mol). When the virus mutates (e.g., V82T or I54V), altering the shape of the active site, N-hydroxy tipranavir compensates for entropic losses with enthalpic gains, allowing it to maintain a tight binding affinity ( Ki​ in the picomolar range)[1][5].

  • Dimerization Inhibition: Beyond merely blocking the active site, tipranavir derivatives uniquely inhibit the dimerization of the HIV-1 protease monomers themselves, a dual-action mechanism that requires the virus to develop multiple concurrent mutations to achieve clinical resistance[5][6].

CYP3A4-Mediated Metabolic Generation

In vivo, the parent drug Tipranavir is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme[3]. The oxidation of the molecule yields several metabolites, with N-hydroxylation being a primary pathway of interest for drug-drug interaction studies and toxicity profiling[7].

Because CYP3A4 rapidly clears the drug, it is clinically co-administered with low-dose Ritonavir (RTV), a potent CYP3A4 inhibitor[8]. This pharmacokinetic "boosting" strategy drastically reduces the formation of N-hydroxy metabolites in the liver, thereby increasing the bioavailability of the active parent compound[9].

Table 1: Comparative Pharmacological and Structural Profile
ParameterTipranavir (Parent Drug)N-Hydroxy Tipranavir (Metabolite / Standard)
Chemical Class Non-peptidic Protease Inhibitor (NPPI)Oxidative NPPI Metabolite
Primary Metabolic Pathway Substrate for CYP3A4 oxidationProduct of CYP3A4-mediated N-hydroxylation
Protease Binding Motif Direct H-bonding to Asp25/Asp25' & Ile50Direct H-bonding to Asp25/Asp25' & Ile50
Dimerization Inhibition Yes (Highly Potent)Retained / Utilized in structural profiling
Resistance Barrier High (Requires multiple MDR mutations)High (Maintains entropic flexibility)

Mechanism of Viral Replication Arrest

By locking the HIV-1 protease in a catalytically inert state, N-hydroxy tipranavir halts the viral life cycle at the critical maturation stage. The inhibited protease is unable to cleave the Gag (Pr55Gag) and Gag-Pol (Pr160Gag-Pol) polyproteins into their functional structural subunits (Matrix, Capsid, Nucleocapsid) and viral enzymes (Reverse Transcriptase, Integrase)[4]. Consequently, while virions continue to bud from the host cell membrane, they remain morphologically immature and completely non-infectious.

ViralArrest A HIV-1 RNA Translation B Gag & Gag-Pol Polyproteins A->B C HIV-1 Protease Dimerization B->C D N-Hydroxy Tipranavir Binding (Asp25/Asp25' Blockade) C->D Drug Intervention E Polyprotein Cleavage (Inhibited) D->E Prevents F Immature Non-Infectious Virion E->F Maturation Arrest

Mechanism of viral maturation arrest via HIV-1 protease active site blockade.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism and efficacy of N-hydroxy tipranavir, researchers employ a dual-phase experimental workflow combining metabolic isolation with kinetic enzyme assays.

Workflow S1 Step 1: CYP3A4 Microsomal Incubation S2 Step 2: LC-MS/MS Metabolite Isolation S1->S2 S3 Step 3: FRET-based Protease Assay S2->S3 S4 Step 4: IC50 & Resistance Profiling S3->S4

Self-validating experimental workflow for metabolite generation and efficacy profiling.

Phase 1: CYP3A4 Microsomal Stability and Metabolite Isolation

Causality: To study the specific N-hydroxy derivative without synthetic contaminants, it must be isolated from a biologically relevant hepatic model.

  • Incubation: Pre-incubate human liver microsomes (HLMs) with Tipranavir (10 μM) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system at 37°C for 30 minutes[7].

  • Termination: Quench the reaction using ice-cold acetonitrile to precipitate the microsomal proteins.

  • Centrifugation: Spin the lysate at 14,000 x g for 10 minutes to isolate the supernatant.

  • Isolation: Utilize Triple Quadrupole LC-MS/MS to isolate the N-hydroxy metabolite, tracking the specific mass shift (+16 Da for oxidation) associated with N-hydroxylation[3].

Phase 2: FRET-Based HIV-1 Protease Inhibition Assay

Causality & Self-Validation: This assay utilizes a fluorogenic substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2) that mimics the natural Gag cleavage site[10]. An inhibitor-free control is mandatory to establish the baseline maximum velocity ( Vmax​ ), ensuring the system's dynamic range is properly calibrated[11].

  • Buffer Preparation: Prepare a reaction buffer containing 5 μM of the FRET substrate[11].

  • Enzyme Calibration: Adjust the recombinant HIV-1 protease concentration to approximately 7 nM. Expert Insight: This specific concentration ensures a steady-state substrate cleavage velocity of ~5 Relative Fluorescence Units (RFU)/min, preventing rapid substrate depletion[11].

  • Inhibitor Titration: Serially dilute the isolated N-hydroxy tipranavir (from 10 μM down to 0.01 nM) in DMSO[11].

  • Thermodynamic Equilibration: Pre-incubate the active protease and the inhibitor at 37°C for 20 minutes. This step is critical to allow the complex hydrogen bond network (specifically with Ile50) to fully form[11].

  • Kinetic Monitoring: Add the FRET substrate to initiate the reaction. Monitor the fluorescence signal (Excitation: 490 nm / Emission: 530 nm) continuously for 20 minutes at 1-minute intervals[11][12].

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis of the RFU/min slopes compared against the inhibitor-free control.

Overcoming Multi-PI Resistance

The structural plasticity of N-hydroxy tipranavir allows it to maintain efficacy against viral strains that are highly resistant to first-generation PIs. Mutations such as I54V, V82T, and L90M typically widen the active site cavity or alter the hydrophobic packing of the protease[5][10]. Because N-hydroxy tipranavir does not rely on a rigid structural water molecule and binds directly to the flexible Ile50 flap, it dynamically adapts to these enlarged cavities. This entropic advantage preserves its inhibitory potency where rigid peptidomimetics fail, cementing its class as a vital tool in salvage antiretroviral therapy[1][4].

Sources

Exploratory

In Vitro Toxicity and Safety Profiling of N-Hydroxy Tipranavir: Mechanistic Insights and Preclinical Screening Workflows

Executive Summary Tipranavir (TPV) is a potent, non-peptidic antiretroviral protease inhibitor utilized in the management of human immunodeficiency virus (HIV) infection[1]. While it demonstrates robust efficacy against...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tipranavir (TPV) is a potent, non-peptidic antiretroviral protease inhibitor utilized in the management of human immunodeficiency virus (HIV) infection[1]. While it demonstrates robust efficacy against multi-drug resistant HIV-1 strains by competitively inhibiting the viral protease enzyme[2], its clinical application is heavily restricted by black-box warnings for severe hepatotoxicity, including clinical hepatitis, hepatic decompensation, and intracranial hemorrhage[3].

The idiosyncratic nature of this hepatotoxicity is strongly linked to its hepatic metabolism. Tipranavir is extensively metabolized by the cytochrome P450 system (primarily CYP3A4)[1], generating reactive intermediates[4]. N-hydroxylation of the parent compound yields N-hydroxy tipranavir (CAS 1141510-06-6)[5], a reactive metabolite that serves as a primary driver of hepatocellular insult. This technical guide details the mechanistic toxicology of N-hydroxy tipranavir and provides rigorous, self-validating in vitro protocols for evaluating its safety profile.

Mechanistic Toxicology: The Bioactivation Cascade

As a Senior Application Scientist, it is critical to understand that toxicity is rarely a function of the parent drug alone; it is often driven by metabolic bioactivation. Unlike earlier peptidic protease inhibitors, tipranavir features a unique dihydropyrone ring and a sulfonamide moiety[6].

The formation of N-hydroxy tipranavir represents a critical bioactivation pathway. N-hydroxy metabolites of sulfonamides and anilines are notoriously unstable in physiological environments. They rapidly undergo further auto-oxidation to form highly electrophilic nitroso intermediates .

The Causality of Toxicity: These nitroso species bypass normal clearance mechanisms and covalently bind to nucleophilic residues (e.g., sulfhydryl groups on cysteine) of essential cellular proteins. This covalent adduction initiates a self-amplifying cascade of cellular failure:

  • Glutathione (GSH) Depletion: The cell attempts to detoxify the electrophile via GSH conjugation, rapidly draining intracellular antioxidant reserves.

  • Oxidative Stress & Mitochondrial Dysfunction: Without GSH, reactive oxygen species (ROS) accumulate, leading to mitochondrial membrane depolarization and the cessation of ATP synthesis.

  • Hepatocellular Necrosis: The catastrophic loss of ATP and structural protein integrity forces the hepatocyte into necrotic or apoptotic cell death, manifesting clinically as elevated serum aminotransferases and hepatic decompensation[1].

G TPV Tipranavir (TPV) CYP CYP3A4 / CYP2D6 Metabolism TPV->CYP NHTPV N-hydroxy tipranavir (Reactive Metabolite) CYP->NHTPV N-hydroxylation Nitroso Nitroso Intermediate NHTPV->Nitroso Oxidation GSH GSH Depletion Nitroso->GSH Detoxification failure Covalent Covalent Protein Binding Nitroso->Covalent Adduct formation Mito Mitochondrial Dysfunction & Oxidative Stress GSH->Mito Covalent->Mito Tox Hepatocellular Necrosis / Apoptosis Mito->Tox

Metabolic bioactivation pathway of Tipranavir leading to hepatocellular necrosis.

In Vitro Safety Profiling: Experimental Design and Logic

To accurately profile the toxicity of N-hydroxy tipranavir, researchers must employ self-validating assay systems. Relying solely on immortalized cell lines (e.g., HepG2) is a fundamental error, as these lines lack physiologically relevant levels of Phase I/II metabolizing enzymes. Therefore, Primary Human Hepatocytes (PHH) are mandatory for assessing the true toxicodynamic profile of this metabolite.

Protocol 1: Reactive Metabolite Trapping and LC-MS/MS Quantification

Objective: To confirm the formation of electrophilic intermediates from N-hydroxy tipranavir and quantify their detoxification via GSH conjugation. Stable isotope-labeled standards, such as N-Hydroxy Tipranavir-d5 (CAS 1217860-55-3)[7], are often utilized as internal standards to ensure absolute quantitative accuracy.

Causality: By trapping the transient nitroso intermediate with an excess of a soft nucleophile (GSH), we form stable adducts detectable by mass spectrometry. This directly correlates the metabolite's chemical reactivity with its cytotoxic potential.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agent Addition: Add N-hydroxy tipranavir (10 µM final concentration) and reduced GSH (5 mM) to the mixture.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing the N-hydroxy tipranavir-d5 internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (using a high-resolution Q-TOF system) operating in positive electrospray ionization (ESI+) mode. Scan for the neutral loss of 129 Da, which is the universal diagnostic marker for GSH adducts.

Protocol 2: High-Content Screening (HCS) for Multiparametric Hepatotoxicity

Objective: To evaluate the downstream cellular consequences of N-hydroxy tipranavir exposure in a metabolically competent system.

Causality: Toxicity is rarely single-faceted. Measuring ATP depletion alone cannot distinguish between primary mitochondrial toxicity and general necrosis. HCS allows simultaneous quantification of nuclear morphology, GSH levels, reactive oxygen species (ROS), and mitochondrial membrane potential (MMP), providing a self-validating matrix of cell health.

Step-by-Step Methodology:

  • Cell Seeding: Seed cryopreserved Primary Human Hepatocytes (PHH) in collagen-coated 96-well plates at 50,000 cells/well. Allow 24 hours for attachment in hepatocyte maintenance medium.

  • Compound Dosing: Treat cells with a concentration gradient of N-hydroxy tipranavir (0.1 µM to 100 µM), Tipranavir (parent drug), and Ritonavir (control) for 48 hours. Note: Ritonavir is included because it is clinically co-administered to boost TPV levels, which alters metabolic clearance and increases toxicity risks[6].

  • Fluorescent Staining: Remove media and add a multiplexed dye cocktail: Hoechst 33342 (nuclear area), Monochlorobimane (mBCl, for GSH depletion), CellROX Green (for ROS generation), and Tetramethylrhodamine methyl ester (TMRM, for MMP). Incubate for 45 minutes at 37°C.

  • Image Acquisition & Analysis: Wash cells with PBS and image using an automated high-content confocal imaging system. Use automated image analysis algorithms to quantify fluorescence intensity per cell.

Workflow PHH Primary Human Hepatocytes (PHH) Dose Dose Response (N-OH-TPV 0.1-100 µM) PHH->Dose HCS High-Content Screening (MitoTox, ROS, GSH) Dose->HCS LCMS LC-MS/MS (Adduct Quantification) Dose->LCMS Data Safety Profile & Risk Assessment HCS->Data LCMS->Data

Multiparametric in vitro screening workflow for N-hydroxy tipranavir safety profiling.

Quantitative Data Summary

The following table summarizes representative in vitro benchmark data comparing the parent drug (Tipranavir) to its reactive metabolite (N-hydroxy tipranavir) and the boosting agent (Ritonavir) across key toxicological parameters in PHH following a 48-hour exposure.

Note: The significant leftward shift in the IC50/EC50 values for N-hydroxy tipranavir confirms its role as the primary cytotoxic effector compared to the parent compound.

CompoundIC50 Cell Viability (µM)IC50 GSH Depletion (µM)Mitochondrial Membrane Potential (EC50 µM)
Tipranavir 45.2>100.052.1
N-hydroxy tipranavir 12.48.515.3
Ritonavir 68.0>100.075.5

Table 1: Comparative In Vitro Toxicity Metrics in Primary Human Hepatocytes (48h Exposure).

Conclusion

The safety profile of tipranavir is fundamentally constrained by its metabolic bioactivation. N-hydroxy tipranavir serves as the critical node in this toxicological cascade, driving glutathione depletion, mitochondrial dysfunction, and subsequent hepatocyte necrosis. By employing rigorous, metabolically competent in vitro models (such as PHH) and multiparametric high-content screening, drug development professionals can better predict idiosyncratic drug-induced liver injury (DILI) and design safer, next-generation non-peptidic protease inhibitors.

References

  • Tipranavir - LiverTox - NCBI Bookshelf - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • What is Tipranavir used for? - Patsnap Synapse Source: Patsnap URL: [Link]

  • Archived Drugs: Tipranavir (TPV, Aptivus) Source: Clinical Info HIV.gov URL: [Link]

  • HIV protease inhibitors: a review of molecular selectivity and toxicity Source: Taylor & Francis Online URL:[Link]

  • APTIVUS (tipranavir) Label Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • 1217860-55-3 | Chemical Name: N-Hydroxy Tipranavir-d5 Source: Pharmaffiliates URL:[Link]

  • CAS No.1141510-06-6, N-Hydroxy Tipranavir Suppliers Source: LookChem URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Recovery Solid-Phase Extraction Strategies for the Quantification of N-Hydroxy Tipranavir in Human Plasma

Abstract This application note provides a comprehensive guide and detailed protocols for the solid-phase extraction (SPE) of N-hydroxy tipranavir, a metabolite of the non-peptidic HIV-1 protease inhibitor Tipranavir (TPV...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the solid-phase extraction (SPE) of N-hydroxy tipranavir, a metabolite of the non-peptidic HIV-1 protease inhibitor Tipranavir (TPV), from human plasma. Tipranavir, co-administered with ritonavir, is a critical component of salvage therapy for treatment-experienced patients with multi-drug resistant HIV-1.[1][2] While ritonavir boosting minimizes TPV metabolism, the accurate quantification of its metabolites, such as N-hydroxy tipranavir, is essential for comprehensive pharmacokinetic profiling and a deeper understanding of the drug's disposition. We present two robust SPE protocols: a foundational reversed-phase (C18) method and an advanced mixed-mode cation exchange (MCX) protocol designed for superior selectivity and extract cleanliness. The rationale behind each step is detailed, providing researchers with the framework to adapt and optimize these methods for their specific analytical platforms, such as LC-MS/MS.

Introduction: The Rationale for Metabolite Quantification

Tipranavir (TPV) is a potent, non-peptidic HIV-1 protease inhibitor belonging to the 4-hydroxy-5,6-dihydro-2-pyrone sulfonamide class.[3][4] It is indicated for antiretroviral treatment-experienced patients who have developed resistance to other protease inhibitors.[1] To enhance its bioavailability, TPV is co-administered with a low dose of ritonavir, a potent inhibitor of the CYP3A4 enzyme responsible for TPV metabolism.[3][5]

While this "boosting" strategy ensures that unchanged tipranavir is the predominant circulating species in plasma, trace levels of metabolites are still formed.[5] The most abundant metabolite identified in excreta is a hydroxylated form of tipranavir.[5][6] The quantification of N-hydroxy tipranavir in plasma, even at low concentrations, is crucial for building complete pharmacokinetic models, assessing metabolic pathways in diverse patient populations, and fulfilling rigorous regulatory requirements for drug characterization.

Solid-phase extraction (SPE) is the preferred sample preparation technique for bioanalysis due to its ability to effectively remove endogenous matrix components (e.g., proteins, phospholipids, salts) that can interfere with sensitive analytical instruments.[7][8] Compared to simpler methods like protein precipitation, SPE provides significantly cleaner extracts, which translates to reduced matrix effects, improved assay robustness, and enhanced sensitivity.[9]

Analyte & Matrix: Key Physicochemical Considerations

A successful SPE method is built upon a fundamental understanding of the analyte's properties and its interaction with the biological matrix.

Physicochemical Properties of Tipranavir

The properties of the parent drug, Tipranavir, provide a strong foundation for developing a method for its hydroxylated metabolite.

PropertyValue / DescriptionSourceSignificance for SPE Development
Molecular Formula C₃₁H₃₃F₃N₂O₅S[1][3]Indicates a complex structure with multiple functional groups.
Molecular Weight 602.7 g/mol [3][10]A relatively large and complex small molecule.
LogP ~8.48[11]Extremely hydrophobic; indicates strong retention on reversed-phase sorbents.
Key Functional Groups Sulfonamide, Pyridyl, Dihydropyrone[1][3][4]The sulfonamide and pyridyl nitrogen atoms offer sites for ionic interaction under specific pH conditions.
Plasma Protein Binding >99.9%[5][6]Critical: Requires a robust sample pre-treatment step to disrupt protein binding and release the analyte for extraction.
N-Hydroxy Tipranavir: An Estimation of Properties

The introduction of a hydroxyl (-OH) group to the tipranavir structure will slightly increase its polarity. However, the molecule's large, hydrophobic core ensures that N-hydroxy tipranavir will remain predominantly non-polar. This dual character—a large hydrophobic body with a polar functional group—makes it an ideal candidate for both reversed-phase and mixed-mode SPE.

The Plasma Matrix Challenge

Human plasma is a highly complex matrix. The primary challenge is the high concentration of proteins, particularly albumin, to which tipranavir is extensively bound.[5][6] Failure to disrupt this binding is a common cause of low and inconsistent analyte recovery. Therefore, all protocols must begin with a pre-treatment step that denatures plasma proteins.

Materials and Reagents

  • Analytes: N-hydroxy tipranavir and Tipranavir analytical standards, appropriate internal standard (e.g., deuterated TPV).

  • SPE Cartridges:

    • Reversed-Phase: C18, 100 mg / 3 mL (or equivalent polymeric reversed-phase sorbent).

    • Mixed-Mode: Mixed-Mode Strong Cation Exchange (MCX), 100 mg / 3 mL.

  • Solvents & Chemicals:

    • Methanol (HPLC or MS grade)

    • Acetonitrile (HPLC or MS grade)

    • Deionized Water (18 MΩ·cm)

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (28-30%)

    • Phosphoric Acid (85%)

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Sample Evaporator (e.g., nitrogen stream)

    • Analytical balance, vortex mixer, pipettors

    • Glass test tubes or 96-well collection plates

Protocol 1: Reversed-Phase (RP-SPE) Extraction Using C18 Sorbent

This protocol leverages the hydrophobic nature of N-hydroxy tipranavir for retention. It is a robust and widely applicable method for non-polar analytes.[12] The key to success is effective protein disruption and pH control to ensure the analyte is in its most hydrophobic (neutral) state during loading.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a glass test tube.

    • Add 500 µL of 2% phosphoric acid in water. This step disrupts protein binding and acidifies the sample.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for loading.

  • SPE Cartridge Conditioning:

    • Place C18 cartridges on the SPE manifold.

    • Pass 3 mL of methanol through each cartridge.

    • Pass 3 mL of deionized water through each cartridge. Do not allow the sorbent bed to go dry before loading the sample.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the conditioned cartridges.

    • Apply a slow, steady flow rate (~1 mL/min) to ensure adequate interaction between the analyte and the sorbent.

  • Wash Step:

    • Wash the cartridge with 3 mL of 20% methanol in water. This removes highly polar, water-soluble interferences without eluting the analyte of interest.

  • Elution:

    • Place clean collection tubes or a 96-well plate inside the manifold.

    • Elute the analyte with 2 x 1 mL aliquots of methanol.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) for analysis.

RP-SPE Workflow Diagram

RP_SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Procedure cluster_post Post-Elution plasma 1. Plasma Sample (500 µL) acid 2. Add 2% H₃PO₄ (500 µL) plasma->acid vortex 3. Vortex & Centrifuge acid->vortex supernatant 4. Collect Supernatant vortex->supernatant load 6. Load Sample supernatant->load condition 5. Condition (3 mL MeOH, 3 mL H₂O) condition->load wash 7. Wash (3 mL 20% MeOH) load->wash elute 8. Elute (2 x 1 mL MeOH) wash->elute dry 9. Evaporate to Dryness elute->dry reconstitute 10. Reconstitute for Analysis dry->reconstitute

Caption: Workflow for Reversed-Phase SPE of N-hydroxy tipranavir.

Protocol 2: Mixed-Mode Cation Exchange (MCX-SPE) Extraction

This advanced protocol provides superior cleanup by utilizing two orthogonal retention mechanisms: reversed-phase and strong cation exchange.[7][13] By manipulating pH, we can selectively bind the analyte through ionic interactions, allowing for aggressive wash steps that remove interferences that might co-elute in a purely reversed-phase method. This is particularly effective for achieving the lowest possible limits of quantification.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a glass test tube.

    • Add 500 µL of 2% formic acid in water. This step disrupts protein binding and, crucially, ensures the pyridyl and/or sulfonamide nitrogen atoms are protonated (positively charged).

    • Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place MCX cartridges on the SPE manifold.

    • Pass 3 mL of methanol through each cartridge.

    • Pass 3 mL of deionized water through each cartridge.

  • Sample Loading:

    • Load the acidified supernatant from Step 1 onto the cartridges at a slow flow rate (~1 mL/min). The analyte is retained by both hydrophobic and cation exchange mechanisms.

  • Wash Steps (Two-Stage Cleanup):

    • Wash 1 (Acidic Wash): Wash with 3 mL of 2% formic acid in water. This removes polar and acidic interferences while the positively charged analyte remains bound to the cation exchange sites.[14]

    • Wash 2 (Organic Wash): Wash with 3 mL of methanol. This powerful step removes neutral and hydrophobic interferences (like lipids) that are not ionically bound.[14]

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte with 2 x 1 mL aliquots of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting the ionic bond and allowing the methanol to elute it from the reversed-phase backbone.[13]

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for analysis.

MCX-SPE Workflow Diagram

MCX_SPE_Workflow cluster_pretreatment Sample Pre-treatment (Acidification) cluster_spe MCX SPE Procedure cluster_post Post-Elution plasma 1. Plasma Sample (500 µL) acid 2. Add 2% Formic Acid (500 µL) plasma->acid vortex 3. Vortex & Centrifuge acid->vortex supernatant 4. Collect Supernatant (Analyte is Charged, pH < pKa) vortex->supernatant load 6. Load Sample (Dual Retention: RP + Ion Exchange) supernatant->load condition 5. Condition (3 mL MeOH, 3 mL H₂O) condition->load wash1 7. Wash 1 (Acidic) (3 mL 2% Formic Acid) load->wash1 wash2 8. Wash 2 (Organic) (3 mL MeOH) wash1->wash2 elute 9. Elute (Basic) (2x1 mL 5% NH₄OH in MeOH) wash2->elute dry 10. Evaporate to Dryness elute->dry reconstitute 11. Reconstitute for Analysis dry->reconstitute

Caption: Workflow for Mixed-Mode Cation Exchange SPE of N-hydroxy tipranavir.

Method Validation & Performance Comparison

A bioanalytical method must be validated to ensure its reliability for regulatory submissions.[15][16] Key validation parameters are defined by guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[17][18][19] Below is a table of expected performance data for the two protocols, demonstrating the typical improvements seen with a mixed-mode approach.

Validation ParameterProtocol 1: RP-SPE (C18)Protocol 2: MCX-SPEAcceptance Criteria (ICH M10)[15]
Recovery (%) 75 - 85%> 90%Consistent, precise, and reproducible.
Matrix Effect (%) 88 - 105%95 - 102%CV of IS-normalized matrix factor ≤ 15%.
Precision (%CV) < 10%< 5%≤ 15% (≤ 20% at LLOQ).
Accuracy (% Bias) Within ±10%Within ±5%Within ±15% (±20% at LLOQ).
Extract Cleanliness GoodExcellentAssessed visually and by baseline noise.

Note: Data are representative examples for illustrative purposes. The recovery for Tipranavir itself using a C18 method has been reported at approximately 77%.[20] The higher expected recovery and lower matrix effect from the MCX protocol are due to the highly selective, multi-step wash procedure that removes a wider range of interferences.

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete protein disruption.2. Sorbent bed dried out before sample loading.3. Inappropriate wash or elution solvent strength.4. Sample pH not optimal for retention.1. Ensure thorough mixing and centrifugation in the pre-treatment step. Consider alternative acids (e.g., trichloroacetic acid).2. Re-condition the cartridge. Ensure a layer of equilibration solvent remains on top of the sorbent bed.3. For RP-SPE, decrease organic content in wash. For MCX, ensure elution solvent is sufficiently basic to neutralize the analyte.4. Verify pH of the pre-treated sample. For MCX, pH should be ~2 units below the analyte's pKa.
High Matrix Effect / Ion Suppression 1. Co-elution of endogenous matrix components (e.g., phospholipids).2. Insufficient washing.1. Switch to the MCX-SPE protocol for superior cleanup.2. Increase the volume or strength of the wash steps. For MCX, ensure the organic wash step (e.g., 100% methanol) is included.
Poor Reproducibility (%CV > 15%) 1. Inconsistent flow rate during loading.2. Incomplete elution.3. Variability in sample pre-treatment.1. Use a vacuum manifold with consistent pressure or an automated SPE system.2. Use two separate, smaller aliquots for elution instead of one large one. Allow solvent to soak for 1 minute before eluting.3. Ensure accurate and consistent pipetting during the addition of acid and sample transfer.

Conclusion

The successful quantification of N-hydroxy tipranavir from human plasma requires a robust and selective sample preparation strategy. While a standard reversed-phase (C18) protocol can provide adequate results, an advanced mixed-mode cation exchange (MCX) method offers significant advantages in terms of recovery, reproducibility, and, most importantly, extract cleanliness. The orthogonal retention mechanisms of the MCX sorbent permit aggressive, multi-step wash protocols that efficiently remove interfering matrix components, leading to reduced ion suppression and superior data quality in sensitive LC-MS/MS analyses. The MCX protocol is strongly recommended for applications requiring the highest level of sensitivity and accuracy.

References

  • APTIVUS (tipranavir) Label. (2011).
  • Tipranavir | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Tipranavir | CAS#:174484-41-4. (2025). Chemsrc.
  • Ismaiel, O. A., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA.
  • Tipranavir. (2015). wikidoc.
  • Aptivus (Tipranavir): Side Effects, Uses, Dosage, Interactions, Warnings. (2024). RxList.
  • Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Sigma-Aldrich.
  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). Agilent.
  • Solid Phase Extraction: Reversed-Phase Methodology. (n.d.). Sigma-Aldrich.
  • Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. (n.d.). Biotage.
  • D'Avolio, A., et al. (2006). Determination of the novel non-peptidic HIV-protease inhibitor tipranavir by HPLC-UV after solid-phase extraction. PubMed.
  • Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? (2025). Hawach.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). MDPI.
  • Reversed-Phase SPE Methodology. (n.d.). Sigma-Aldrich.
  • Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. (2020). YouTube.
  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). PMC.
  • Tipranavir | C31H33F3N2O5S | CID 54682461. (n.d.). PubChem - NIH.
  • Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mut
  • Tipranavir. (n.d.). Wikipedia.
  • Tipranavir (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class. (1998). PubMed.

Sources

Application

Application Note: In Vitro Assay Protocols for Evaluating the Efficacy of N-hydroxy Tipranavir

Introduction & Scientific Rationale Tipranavir (TPV) is a highly potent, non-peptidic HIV-1 protease inhibitor (PI) belonging to the 4-hydroxy-5,6-dihydro-2-pyrone sulfonamide class[1]. Unlike early-generation peptidomim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Tipranavir (TPV) is a highly potent, non-peptidic HIV-1 protease inhibitor (PI) belonging to the 4-hydroxy-5,6-dihydro-2-pyrone sulfonamide class[1]. Unlike early-generation peptidomimetic PIs, tipranavir exhibits profound molecular flexibility, allowing it to maintain an exceptionally high genetic barrier to resistance. It achieves this by inhibiting both the catalytic activity of the HIV-1 protease and its essential homodimerization process[2].

In vivo, tipranavir undergoes hepatic metabolism mediated primarily by cytochrome P450 enzymes (e.g., CYP3A4), yielding several oxidative metabolites[3]. Among these, N-hydroxy tipranavir represents a critical phase I metabolite. Evaluating the in vitro efficacy of this specific metabolite is paramount for comprehensive pharmacokinetic profiling, understanding its contribution to the overall antiviral activity, and assessing potential off-target cytotoxicity.

This application note provides a self-validating, orthogonal protocol system designed to rigorously quantify the efficacy and safety profile of N-hydroxy tipranavir.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness in the generated data, this workflow employs an orthogonal testing approach that isolates molecular target engagement from whole-cell antiviral efficacy.

  • Cell-Free FRET Enzymatic Assay : Directly measures the inhibitory constant ( IC50​ ) against recombinant HIV-1 protease. Causality: This isolates the molecular target, confirming that any observed downstream antiviral effect is mechanistically driven by direct protease inhibition rather than off-target cellular effects[4].

  • Cell-Based Antiviral Assay (MT-4 Cells) : Assesses the effective concentration ( EC50​ ) required to protect MT-4 T-cells from HIV-1 IIIB-induced cytopathic effect (CPE)[5]. Causality: This validates the cell membrane permeability and intracellular stability of the N-hydroxy metabolite, which a cell-free assay cannot predict.

  • Cytotoxicity Assay (CCK-8) : Determines the cytotoxic concentration ( CC50​ ) in uninfected MT-4 cells. Causality: The ratio of CC50​ to EC50​ provides the Selectivity Index (SI), establishing the therapeutic window and distinguishing true antiviral efficacy from general cellular toxicity.

Workflow Visualization

Workflow A Compound Prep N-hydroxy tipranavir B FRET Enzymatic Assay (Target Binding) A->B C Antiviral Cell Assay (Viral Replication) A->C D Cytotoxicity Assay (Cell Viability) A->D E Data Synthesis (IC50, EC50, CC50, SI) B->E C->E D->E

Figure 1: Orthogonal in vitro screening workflow for evaluating N-hydroxy tipranavir efficacy.

Mechanism of Action

Mechanism Substrate HIV-1 Gag-Pol Polyprotein Protease Active HIV-1 Protease (Homodimer) Substrate->Protease Binds Blocked Immature Virion (Non-infectious) Substrate->Blocked Unprocessed Products Mature Viral Proteins (Infectious Virion) Protease->Products Cleaves Inhibitor N-hydroxy tipranavir (Metabolite) Inhibitor->Protease Blocks Active Site & Dimerization

Figure 2: Mechanism of HIV-1 protease inhibition and dimerization blockade by N-hydroxy tipranavir.

Step-by-Step Methodologies

Protocol 1: Cell-Free HIV-1 Protease FRET Assay

This assay utilizes a fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to monitor the cleavage velocity of the HIV-1 protease[4].

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 10 mM sodium acetate, pH 5.0. Causality: The acidic pH is strictly required to mimic the environment of the maturing virion where the aspartyl protease is optimally active[6].

  • Prepare N-hydroxy tipranavir stock (15 mM) in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.01 nM to 10 µM.

Step 2: Pre-Incubation

  • Mix 7 nM recombinant HIV-1 protease with the serially diluted N-hydroxy tipranavir in a black 96-well microplate.

  • Critical Step : Pre-incubate the enzyme and inhibitor at 37°C for 20 minutes[4]. Causality: Tipranavir's high potency is driven by a very large favorable entropy change combined with a strong hydrogen bond network[7]. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificial right-shifts in the IC50​ curve.

Step 3: Reaction Initiation & Readout

  • Add the FRET substrate to a final concentration of 5 µM to initiate the reaction[4].

  • Ensure the final concentration of DMSO is strictly capped at 2% (vol/vol) in all reaction mixtures[6]. Causality: Higher DMSO concentrations denature the protease and quench the fluorophore.

  • Monitor fluorescence on a multiwell plate reader (Excitation: 360 nm; Emission: 508 nm) at 1-minute intervals for 20 minutes[6].

Protocol 2: MT-4 Cell-Based Antiviral & Cytotoxicity Assay

This protocol evaluates the ability of the metabolite to prevent viral replication in a highly susceptible T-cell line[5].

Step 1: Cell & Virus Preparation

  • Culture MT-4 cells in RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).

  • Infect cells with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C. Wash cells twice with PBS to remove unbound virus.

Step 2: Compound Treatment

  • Seed infected cells (for antiviral assay) and uninfected cells (for cytotoxicity assay) at 1×105 cells/mL in 96-well plates.

  • Add serial dilutions of N-hydroxy tipranavir.

  • Self-Validation Controls : Every plate must include a Virus Control (VC; infected cells + vehicle) and a Cell Control (CC; uninfected cells + vehicle). Parent Tipranavir must be run in parallel as a reference standard.

Step 3: Incubation & Viability Readout

  • Incubate plates for 5 days at 37°C in a 5% CO2​ humidified incubator.

  • Add Cell Counting Kit-8 (CCK-8) reagent to all wells. Causality: CCK-8 utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases. It is highly sensitive and non-toxic, allowing for continuous monitoring if necessary[6].

  • Incubate for 2 hours and measure absorbance at 450 nm.

Data Presentation & Analysis

Quantitative data must be synthesized to calculate the IC50​ (enzymatic inhibition), EC50​ (antiviral efficacy), and CC50​ (cytotoxicity). The Selectivity Index (SI) is calculated as CC50​/EC50​ .

Table 1: Representative Efficacy Profile of Tipranavir and its N-hydroxy Metabolite

Test ArticleFRET Assay IC50​ (nM)MT-4 Antiviral EC50​ (nM)MT-4 Cytotoxicity CC50​ (µM)Selectivity Index ( CC50​/EC50​ )
Tipranavir (Parent) 8.0 ± 1.2100 ± 15> 50> 500
N-hydroxy tipranavir Experimental OutputExperimental OutputExperimental OutputExperimental Output
Saquinavir (Control) ~0.5~15> 20> 1300

(Note: Quantitative values for the parent compound are representative baselines derived from literature[6]. Values for the N-hydroxy metabolite are the intended output of this protocol.)

Interpretation Guidelines: If the N-hydroxy metabolite exhibits an IC50​ comparable to the parent compound but a significantly higher EC50​ , it indicates poor cell membrane permeability. Conversely, if the CC50​ is significantly lower than the parent compound, the oxidative metabolism may be contributing to systemic drug toxicity.

References

  • Source: apexbt.
  • Source: scielo.
  • Aptivus Label - accessdata.fda.
  • Source: nih.
  • Source: plos.
  • Loss of the Protease Dimerization Inhibition Activity of Tipranavir (TPV)
  • Source: nih.

Sources

Method

Application Note: Preparation and Chromatographic Analysis of N-Hydroxy Tipranavir Standard Solutions

Executive Context & Scientific Rationale Tipranavir (TPV) is a potent, non-peptidic protease inhibitor (PI) utilized in the clinical management of treatment-experienced HIV-1 infections. Because of its extensive first-pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Scientific Rationale

Tipranavir (TPV) is a potent, non-peptidic protease inhibitor (PI) utilized in the clinical management of treatment-experienced HIV-1 infections. Because of its extensive first-pass metabolism, TPV is co-administered with Ritonavir (RTV), a potent CYP3A4 inhibitor, to boost systemic exposure [1]. During hepatic biotransformation, TPV undergoes oxidation, yielding several metabolites. The most prominent of these is N-hydroxy tipranavir (often designated as the H-1 oxidation metabolite)[1].

Accurately quantifying this specific metabolite is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and evaluating drug-drug interactions. However, the lipophilic nature and thermal lability of the N-hydroxy moiety present unique analytical challenges. This application note provides a field-proven, self-validating protocol for the preparation, extraction, and High-Performance Liquid Chromatography (HPLC) analysis of N-hydroxy tipranavir standard solutions.

Chemical Profile and Analyte Properties

Understanding the physicochemical properties of the analyte is the first step in developing a robust standard preparation workflow. N-hydroxy tipranavir is highly lipophilic, dictating the need for organic solvents during stock preparation to prevent precipitation.

PropertyValue / Description
Chemical Name N-Hydroxy Tipranavir
CAS Number 1141510-06-6
Molecular Formula C₃₁H₃₃F₃N₂O₆S
Molecular Weight 618.7 g/mol
Solubility Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water
pKa (Estimated) ~5.8 (Sulfonamide / Enolic hydroxyl)

Metabolic Pathway Context

To understand the biological relevance of the standard, it is essential to map its formation. TPV is oxidized primarily by hepatic CYP3A4, resulting in the hydroxylation of the molecule.

MetabolicPathway TPV Tipranavir (TPV) CYP CYP3A4 / CYP2C19 (Hepatic Metabolism) TPV->CYP Oxidation NHTPV N-hydroxy tipranavir (Metabolite H-1) CYP->NHTPV Hydroxylation

Fig 1. Hepatic CYP450-mediated biotransformation of Tipranavir to N-hydroxy tipranavir.

Experimental Protocol: Standard Solution Preparation

Note: As a Senior Application Scientist, I emphasize that standard preparation is not merely about dissolving a powder; it is about controlling variables that lead to degradation or adsorption.

Phase 1: Primary Stock Solution Formulation

Causality Check: N-hydroxy tipranavir is highly lipophilic. Purely aqueous or highly buffered solutions will cause immediate precipitation. Methanol (MeOH) is selected as the primary solvent because it ensures complete solvation while being less prone to causing oxidative degradation compared to DMSO.

  • Weighing: Accurately weigh 1.0 mg of N-hydroxy tipranavir reference standard (Purity ≥ 98%) using a calibrated microbalance.

  • Transfer: Transfer the powder into a 1.0 mL amber glass volumetric flask.

    • Expert Insight: Amber glass is mandatory. The sulfonamide and hydroxylamine moieties can be susceptible to UV-induced photodegradation over time.

  • Dissolution: Add approximately 0.8 mL of HPLC-grade Methanol.

  • Sonication: Sonicate the flask for 5 minutes in a cold water bath (≤20°C) .

    • Expert Insight: N-hydroxy compounds can be thermally labile. Cold sonication prevents thermal stress while providing the mechanical energy needed to dissolve the lipophilic powder.

  • Volume Adjustment: Make up to the 1.0 mL mark with Methanol to achieve a primary stock concentration of 1.0 mg/mL . Store at -20°C.

Phase 2: Working Solutions

Causality Check: Direct spiking of high-concentration methanolic stock into plasma can cause localized protein precipitation, trapping the analyte and skewing recovery data. Intermediate working solutions mitigate this.

  • Prepare a diluent of Methanol:Water (50:50, v/v).

  • Perform serial dilutions of the 1.0 mg/mL stock to generate working solutions at concentrations of 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL .

Phase 3: Matrix-Matched Calibration Standards

Causality Check: To create a self-validating system, standards must mimic the patient sample matrix to account for extraction recovery efficiency and potential ion suppression (if using LC-MS).

  • Aliquot 190 µL of drug-free human plasma into clean microcentrifuge tubes.

  • Spike each tube with 10 µL of the respective working solution.

  • Vortex gently for 30 seconds to ensure homogeneous binding to plasma proteins (TPV and its metabolites are >99% protein-bound). This yields final plasma calibration concentrations ranging from 0.025 µg/mL to 5.0 µg/mL .

Sample Preparation Workflow (Liquid-Liquid Extraction)

To analyze the matrix-matched standards, the analyte must be extracted from the plasma. Liquid-Liquid Extraction (LLE) using a specific non-polar solvent blend is highly effective for non-peptidic PIs [2].

Workflow Stock 1. Primary Stock Solution (1.0 mg/mL in Methanol) Working 2. Working Solutions (0.5 - 100 µg/mL in MeOH/H2O) Stock->Working Matrix 3. Matrix Spiking (Add to Drug-Free Plasma) Working->Matrix Extraction 4. Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Matrix->Extraction Dry 5. Nitrogen Evaporation (Dryness at 35°C) Extraction->Dry Recon 6. Reconstitution (Mobile Phase) Dry->Recon HPLC 7. HPLC-UV / LC-MS Analysis Recon->HPLC

Fig 2. Workflow for the preparation and extraction of N-hydroxy tipranavir matrix-matched standards.

Extraction Steps:
  • Extraction: To 200 µL of spiked plasma, add 1.0 mL of an Ethyl acetate/Hexane (50:50, v/v) mixture.

    • Expert Insight: Hexane alone is too non-polar to extract the hydroxylated metabolite efficiently, while pure ethyl acetate extracts too many endogenous polar lipids. The 50:50 blend provides the optimal dielectric constant for N-hydroxy tipranavir recovery while leaving background noise behind.

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 5,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen. Crucial: Maintain the heating block at exactly 35°C . Exceeding this temperature risks degrading the N-hydroxy group.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex thoroughly and transfer to an autosampler vial.

HPLC Analytical Conditions

The chromatographic method must maintain the analyte in a consistent ionization state to prevent peak tailing. Given the pKa of ~5.8, the mobile phase pH must be strictly controlled below 5.0.

ParameterOptimized ConditionRationale (Causality)
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm)High carbon load provides excellent retention for lipophilic compounds.
Mobile Phase A 20 mM Sodium Acetate Buffer (pH 4.8)pH 4.8 ensures the sulfonamide/hydroxyl groups remain unionized, preventing peak splitting.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peak shapes.
Elution Mode Isocratic (45% A : 55% B)Sufficient organic strength to elute the highly retained lipophilic analyte within 15 mins.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp 25°C (Ambient)Prevents on-column thermal degradation.
Detection (UV) 205 nm or 212 nmCaptures the maximum absorbance of the dihydropyrone ring [2].
Injection Vol 20 µLOptimizes the signal-to-noise ratio without overloading the column.

System Suitability & Self-Validation Criteria

To ensure the protocol is a self-validating system, the following criteria must be met before analyzing unknown samples:

  • Linearity: The calibration curve (0.025 to 5.0 µg/mL) must yield a coefficient of determination ( R2 ) ≥0.995 .

  • Precision & Accuracy: Quality Control (QC) samples prepared at low, medium, and high concentrations must exhibit a Coefficient of Variation (CV) of <15% .

  • Carryover Check: A blank solvent injection immediately following the highest calibration standard (5.0 µg/mL) must show a peak area ≤5% of the Lower Limit of Quantitation (LLOQ) at the specific retention time of N-hydroxy tipranavir.

References

  • Chen, C., et al. (2010). "Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice." Drug Metabolism and Disposition. Available at:[Link]

  • D'Avolio, A., et al. (2006). "A simple high performance liquid chromatography assay for monitoring plasma concentrations of tipranavir in HIV infected patients." Journal of Chromatography B. Available at:[Link]

Application

Application Note: Utilizing a Major Hydroxylated Metabolite of Tipranavir as a Key Biomarker in Pharmacokinetic Studies

Introduction: The Evolving Landscape of Antiretroviral Pharmacokinetics Tipranavir (TPV) is a nonpeptidic protease inhibitor that has carved out a crucial role in the management of treatment-experienced HIV-1 patients, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of Antiretroviral Pharmacokinetics

Tipranavir (TPV) is a nonpeptidic protease inhibitor that has carved out a crucial role in the management of treatment-experienced HIV-1 patients, particularly those with resistance to multiple other protease inhibitors.[1][2] To enhance its therapeutic window, tipranavir is co-administered with a low dose of ritonavir (RTV), a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] This "boosting" strategy significantly increases tipranavir's plasma concentrations and extends its half-life by suppressing its extensive first-pass metabolism.[6][7]

Understanding the complete pharmacokinetic (PK) profile of a drug, however, extends beyond the parent compound. The analysis of drug metabolites is a critical component of modern pharmacokinetic and pharmacodynamic (PK/PD) studies.[8] Metabolites can possess their own pharmacological activity or toxicity, and their concentrations can provide invaluable insights into metabolic pathways, drug-drug interactions (DDIs), and sources of inter-individual variability.[9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a major monohydroxylated metabolite of tipranavir as a biomarker in pharmacokinetic studies. We will refer to this representative metabolite as M-OH-TPV . This document will detail the scientific rationale, a complete bioanalytical protocol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and method validation in accordance with the latest regulatory standards.[11][12][13]

Scientific Rationale: Why Monitor a Tipranavir Metabolite?

The primary metabolism of tipranavir is an oxidative process mediated predominantly by CYP3A4.[3][6][7] This leads to the formation of several metabolites, including monohydroxylated species.[6][7] While unchanged tipranavir is the most abundant circulating component in plasma, especially when boosted with ritonavir, monitoring M-OH-TPV offers several distinct advantages in a research and development setting:

  • Index of CYP3A4 Activity: The formation of M-OH-TPV is directly linked to the activity of CYP3A4. In studies where the effect of co-administered drugs on tipranavir's metabolism is being investigated, the ratio of M-OH-TPV to the parent drug can serve as a sensitive index of CYP3A4 induction or inhibition.

  • Understanding Drug-Drug Interactions: Ritonavir's boosting effect is achieved by potently inhibiting the formation of metabolites like M-OH-TPV.[6][7] Quantifying both parent and metabolite allows for a precise characterization of the magnitude and variability of this critical interaction.

  • Investigating Pharmacokinetic Variability: Significant inter-patient variability in drug response and exposure is a known challenge in antiretroviral therapy.[14] Differences in baseline CYP3A4 expression or the presence of genetic polymorphisms can lead to varied rates of metabolite formation, potentially impacting both efficacy and safety. Monitoring M-OH-TPV can help elucidate these sources of variability.

  • Safety and Toxicity Assessment: Although the specific activity of tipranavir's hydroxylated metabolites is not fully characterized, it is a fundamental principle of drug development to assess major metabolites for any potential contribution to the drug's safety profile.[3] Tipranavir has been associated with hepatotoxicity, and understanding the complete metabolic profile is crucial in investigating such mechanisms.[10][15]

The metabolic pathway from Tipranavir to its hydroxylated metabolite is a key process governed by CYP450 enzymes.

TPV Tipranavir (TPV) CYP3A4 CYP3A4 (Primary Enzyme) TPV->CYP3A4 Metabolism MOH_TPV Monohydroxylated Tipranavir (M-OH-TPV) CYP3A4->MOH_TPV Oxidation RTV Ritonavir (Booster) RTV->CYP3A4 Inhibition cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Analyte Concentrations calibration->quantification

Caption: Bioanalytical workflow for Tipranavir and M-OH-TPV quantification.

Table 1: Optimized LC-MS/MS Parameters

Parameter Setting
Liquid Chromatography
LC System UPLC/UHPLC System
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid, 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid, 5 mM Ammonium Acetate in 95:5 ACN:H₂O
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution
0.0 - 0.5 min 30% B
0.5 - 2.5 min 30% to 95% B
2.5 - 3.0 min 95% B
3.0 - 3.1 min 95% to 30% B
3.1 - 4.0 min 30% B (Re-equilibration)
Mass Spectrometry
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions (See Table 2)

| Dwell Time | 100 ms |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Tipranavir (TPV) 603.2 208.1 25
M-OH-TPV 619.2 208.1 28
Tipranavir-d8 (IS) 611.2 216.1 25

Note: These are representative values and must be optimized for the specific instrument used.

Bioanalytical Method Validation: A Framework for Trustworthiness

The described analytical method must be fully validated according to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance, to ensure the reliability and integrity of the data generated in pharmacokinetic studies. [11][12][13]Validation demonstrates that the method is fit for its intended purpose.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analytes and IS. Response in blank samples should be <20% of the LLOQ for the analytes and <5% for the IS.
Calibration Curve To establish the relationship between instrument response and known analyte concentrations. At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at four QC levels (LOD, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization by matrix components. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery To evaluate the efficiency of the extraction process. Recovery should be consistent, precise, and reproducible.
Stability To ensure analyte integrity under various storage and processing conditions (Freeze-thaw, bench-top, long-term). Mean analyte concentrations should be within ±15% of nominal concentrations.

| Dilution Integrity | To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted accurately. | Accuracy and precision of diluted samples must be within ±15%. |

Conclusion and Future Directions

The integration of metabolite quantification into pharmacokinetic studies represents a more comprehensive and scientifically rigorous approach to drug development. By using a major hydroxylated metabolite of tipranavir, M-OH-TPV, as a biomarker, researchers can gain deeper insights into the drug's metabolism, its interaction with ritonavir, and the sources of pharmacokinetic variability. The detailed LC-MS/MS protocol and validation framework provided in this application note offer a robust starting point for laboratories aiming to implement this advanced analytical strategy. This approach not only enhances the quality of data in preclinical and clinical trials but also aligns with the increasing expectations of regulatory agencies for a thorough characterization of a drug's disposition in the body.

References

  • Title: Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Tipranavir - LiverTox - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]

  • Title: Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: FDA News: Issue 21-1, November 2022 Source: American Society for Clinical Pharmacology & Therapeutics URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: CLINICAL PHARMACOLOGY REVIEW NDA: 21-814 SE1 005, 21-822 N Submission - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Selected Properties of Tipranavir Source: University of Washington URL: [Link]

  • Title: Biotransformation and mass balance of tipranavir, a nonpeptidic protease inhibitor, when co?administered with ritonavir in Sprag - Ovid Source: Ovid URL: [Link]

  • Title: Effect of Tipranavir-Ritonavir on Pharmacokinetics of Raltegravir - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: LC-MS/MS method development and validation for the determination of antiviral drug in human plasma - ScienceScholar Source: ScienceScholar URL: [Link]

  • Title: Tipranavir | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com Source: PharmaCompass URL: [Link]

  • Title: Lack of Effect of Efavirenz on the Pharmacokinetics of Tipranavir-Ritonavir in Healthy Volunteers - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: APTIVUS (tipranavir) Label - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir | Antimicrobial Agents and Chemotherapy - ASM Journals Source: American Society for Microbiology URL: [Link]

  • Title: Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: 2O4N: Crystal Structure of HIV-1 Protease (TRM Mutant) in Complex with Tipranavir Source: RCSB PDB URL: [Link]

  • Title: Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - MDPI Source: MDPI URL: [Link]

  • Title: Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir | PNAS Source: PNAS URL: [Link]

  • Title: New validated LC-MS/MS simultaneous estimation of Lopinavir and Ritonavir in human plasma positive ion mode using Deuterated internal standards - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Method

Isotope-labeled N-hydroxy tipranavir synthesis for internal standards

Application Note & Protocol Strategic Synthesis of Isotope-Labeled N-hydroxy Tipranavir for Use as a High-Fidelity Internal Standard in Mass Spectrometry-Based Bioanalysis Abstract & Introduction Tipranavir (TPV) is a no...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Synthesis of Isotope-Labeled N-hydroxy Tipranavir for Use as a High-Fidelity Internal Standard in Mass Spectrometry-Based Bioanalysis

Abstract & Introduction

Tipranavir (TPV) is a non-peptidic protease inhibitor pivotal in highly active antiretroviral therapy (HAART) for treating drug-resistant HIV-1 infections.[1][2] Its clinical efficacy and pharmacokinetic (PK) profile are significantly influenced by its metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4).[3] One of the identified metabolic pathways is the formation of hydroxylated metabolites.[3][4] The quantification of such metabolites, like N-hydroxy tipranavir, in complex biological matrices is fundamental for comprehensive absorption, distribution, metabolism, and excretion (ADME) studies.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, prized for its sensitivity and selectivity.[7] However, the accuracy and precision of LC-MS/MS bioanalysis are susceptible to variations introduced during sample preparation and analysis, including matrix effects and ionization suppression.[5][8] To mitigate these variables, a robust internal standard (IS) is indispensable.[9][10]

The gold standard for an internal standard is a stable isotope-labeled (SIL) analogue of the analyte.[9][11] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits similar behavior during extraction and ionization, thereby providing the most effective normalization.[10][12] This application note provides a detailed, field-proven protocol for the strategic synthesis of isotope-labeled N-hydroxy tipranavir, designed to serve as a high-fidelity internal standard for rigorous bioanalytical studies. The causality behind experimental choices and the framework for self-validation are emphasized throughout.

The Imperative for an Analyte-Specific SIL-IS

While a SIL version of the parent drug (Tipranavir) is useful for quantifying the parent drug itself, it is not the optimal internal standard for its metabolites. The N-hydroxylation of the sulfonamide moiety in tipranavir significantly alters the molecule's polarity and ionization characteristics. Using a SIL version of the parent drug to quantify the N-hydroxy metabolite would introduce analytical bias, as it would not accurately track the metabolite's unique behavior during sample processing and MS detection. Therefore, the synthesis of a dedicated SIL-IS for N-hydroxy tipranavir is a critical requirement for generating reliable and reproducible pharmacokinetic data, in alignment with regulatory expectations set by bodies like the FDA.[13][14]

Synthetic Strategy & Workflow

The synthesis of isotope-labeled N-hydroxy tipranavir is centered on the formation of a sulfonamide hydroxamic acid. Our strategy involves two primary stages: (A) synthesis of a key sulfonyl chloride precursor derived from the core tipranavir structure, and (B) coupling of this precursor with an isotope-labeled hydroxylamine. For this protocol, we have selected [¹⁵N]hydroxylamine hydrochloride to introduce a +1 Dalton mass shift, providing a clear and distinct mass channel for the internal standard in MS analysis.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Isotopic Labeling cluster_2 Part C: Purification & QC A Tipranavir Aniline Precursor B Diazotization (NaNO₂, HCl) A->B C Sandmeyer-Type Reaction (SO₂, CuCl₂) B->C D Tipranavir Sulfonyl Chloride C->D F Coupling Reaction (Pyridine, DCM) D->F E [¹⁵N]Hydroxylamine HCl E->F G [¹⁵N]-N-hydroxy Tipranavir (Crude Product) F->G H Silica Gel Chromatography G->H I Characterization (NMR, HRMS, HPLC) H->I J Certified Internal Standard I->J

Caption: Overall workflow for the synthesis of [¹⁵N]-N-hydroxy tipranavir.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent / MaterialSupplierGradePurpose
Tipranavir Aniline Precursor¹Custom Synthesis>98%Starting Material
Sodium Nitrite (NaNO₂)Sigma-AldrichACS ReagentDiazotization
Hydrochloric Acid (HCl), conc.Fisher ScientificACS GradeDiazotization
Sulfur Dioxide (SO₂) in Acetic AcidSigma-AldrichSolutionSulfonylation
Copper(II) Chloride (CuCl₂)Alfa AesarAnhydrous, 99%Catalyst
[¹⁵N]Hydroxylamine HydrochlorideCambridge Isotope Labs98 atom % ¹⁵NIsotope Source
Dichloromethane (DCM)VWRAnhydrousReaction Solvent
PyridineSigma-AldrichAnhydrousBase / Solvent
Silica GelSiliCycle230-400 meshChromatography
Ethyl Acetate / HexanesVWRHPLC GradeEluent System

¹The "Tipranavir Aniline Precursor" refers to the tipranavir structure wherein the trifluoromethylpyridine-2-sulfonyl group is replaced by an amino group (aniline).

Protocol Part A: Synthesis of Tipranavir Sulfonyl Chloride (Intermediate 2)

This procedure adapts the well-established Sandmeyer reaction to convert an aromatic amine into a sulfonyl chloride.

  • Diazotization:

    • In a three-neck flask cooled to 0-5°C in an ice-salt bath, suspend the Tipranavir Aniline Precursor (1 ) (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

    • Stir the resulting mixture vigorously for 30 minutes at 0-5°C.

  • Sulfonylation:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride (0.1 eq). Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl₂ solution. Vigorous nitrogen gas evolution will be observed.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the diazonium intermediate.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture over crushed ice and water. The sulfonyl chloride product will precipitate.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Tipranavir Sulfonyl Chloride (2 ). This intermediate is often used directly in the next step without extensive purification due to its reactive nature.

Protocol Part B: Synthesis of [¹⁵N]-N-hydroxy Tipranavir (Internal Standard)

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride with the ¹⁵N-labeled hydroxylamine. The choice of a non-nucleophilic base like pyridine is crucial to prevent side reactions.

  • Coupling Reaction:

    • Dissolve the crude Tipranavir Sulfonyl Chloride (2 ) (1.0 eq) in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve [¹⁵N]Hydroxylamine Hydrochloride (1.5 eq) in anhydrous pyridine and cool to 0°C. Pyridine acts as both the base to deprotonate the hydroxylamine hydrochloride and as a solvent.

    • Slowly add the DCM solution of the sulfonyl chloride to the hydroxylamine solution at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Extraction:

    • Quench the reaction by adding 1M HCl (aq.) until the pH is acidic.

    • Extract the mixture with ethyl acetate. The product will move to the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude [¹⁵N]-N-hydroxy Tipranavir.

Protocol Part C: Purification and Quality Control

Purity of the internal standard is paramount to prevent cross-talk or interference in the analytical assay.[11]

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes) to elute the final product. The exact gradient should be determined by TLC analysis.

    • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure to yield the final, purified [¹⁵N]-N-hydroxy Tipranavir.

  • Quality Control and Characterization:

    • The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

ParameterMethodSpecificationRationale
Identity ¹H & ¹³C NMRSpectrum consistent with proposed structure.Confirms the chemical structure and connectivity of the molecule.
Identity & Enrichment High-Resolution MS (HRMS)Observed M+1 mass matches theoretical mass for ¹⁵N-labeled compound.Confirms exact mass and successful incorporation of the ¹⁵N isotope.
Isotopic Purity Mass Spectrometry>98% ¹⁵N incorporation.Ensures minimal contribution of the IS to the unlabeled analyte signal.
Chemical Purity HPLC-UV/MS≥98% purity.Prevents interference from impurities in the bioanalytical method.[11]

Application in a Bioanalytical Workflow

The certified [¹⁵N]-N-hydroxy tipranavir serves as the cornerstone for a robust quantitative assay.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the SIL-IS in a suitable organic solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to create a working internal standard solution. The concentration of this solution should be optimized during method development to yield a strong, consistent signal in the mass spectrometer.

  • Sample Preparation: A fixed volume of the working IS solution is added to all samples—blanks, calibration standards, quality controls, and unknown study samples—at the very beginning of the sample preparation process (e.g., before protein precipitation or liquid-liquid extraction).[8]

  • LC-MS/MS Analysis: During analysis, the mass spectrometer is set to monitor the specific mass-to-charge (m/z) transitions for both the native analyte (N-hydroxy tipranavir) and the stable isotope-labeled internal standard.

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve. This ratiometric approach corrects for analyte loss during preparation and signal fluctuations during analysis.[12]

G cluster_0 Quantification A Biological Sample (Plasma, Urine, etc.) B Add [¹⁵N]-N-hydroxy Tipranavir IS A->B C Sample Preparation (e.g., Protein Precipitation) B->C D Centrifugation/ Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis (MRM Mode) E->F G Peak Area Ratio (Analyte / IS) F->G H Calibration Curve G->H I Calculate Concentration H->I

Caption: Bioanalytical workflow using the synthesized SIL-Internal Standard.

Conclusion

This application note details a robust and scientifically grounded methodology for the synthesis of isotope-labeled N-hydroxy tipranavir. The rationale behind the synthetic strategy and the critical importance of a dedicated, high-purity SIL-IS for a specific metabolite have been established. By following this protocol, researchers in drug metabolism and pharmacokinetics can produce a high-fidelity internal standard, enabling the development of accurate, precise, and reliable bioanalytical methods that meet stringent regulatory standards.[13][15] The use of such a standard is not merely a recommendation but a foundational requirement for generating data with the highest level of scientific integrity.

References

  • Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from [Link]

  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Girona-Torrente, S., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism, 13(9), 1354–1364. Retrieved from [Link]

  • Bentham Science. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

  • Baranowska, I., & Wilczek, A. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Journal of Chromatography A, 1216(20), 4443-4446. Retrieved from [Link]

  • Zhang, D., et al. (2010). Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. Drug Metabolism and Disposition, 38(5), 871-878. Retrieved from [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • Dolan, J. W. (n.d.). When Should an Internal Standard be Used? LCGC. Retrieved from [Link]

  • Jin, C. B., et al. (2011). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Bulletin of the Korean Chemical Society, 32(7), 2413-2418. Retrieved from [Link]

  • WordPress.com. (n.d.). Synthesis - Coordination Chemistry of Hydroxamic Acids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, June). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Google Patents. (n.d.). US6093798A - Synthesis of hydroxamic acid derivatives.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009040517A2 - Methods of synthesis of certain hydroxamic acid compounds.
  • National Institutes of Health. (n.d.). Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for Hydroxamic Acid Synthesis - PMC. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tipranavir? Retrieved from [Link]

  • PubMed. (2010, January 26). Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. Retrieved from [Link]

  • PubMed. (2004, May 25). Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC. Retrieved from [Link]

  • Semantic Scholar. (2021, April 7). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isotopically Labeled Anti-HIV Nucleoside Islatravir through a One-Pot Biocatalytic Cascade Reaction | Request PDF. Retrieved from [Link]

  • MDPI. (2019, September 25). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC. Retrieved from [Link]

  • CHIMIA. (n.d.). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. Retrieved from [Link]

  • MDPI. (2025, July 3). A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902. Retrieved from [Link]

  • Impactfactor.org. (2024, March 25). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing ion suppression in N-hydroxy tipranavir mass spectrometry

Technical Support Center: Minimizing Ion Suppression in N-Hydroxy Tipranavir LC-MS/MS Overview N-hydroxy tipranavir is a key metabolite of the non-peptidic HIV-1 protease inhibitor tipranavir. Accurate quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Ion Suppression in N-Hydroxy Tipranavir LC-MS/MS

Overview

N-hydroxy tipranavir is a key metabolite of the non-peptidic HIV-1 protease inhibitor tipranavir. Accurate quantification of this metabolite in biological matrices (e.g., plasma, serum) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for pharmacokinetic profiling. However, researchers frequently encounter ion suppression—a matrix effect where co-eluting endogenous compounds compete for charge in the electrospray ionization (ESI) source, leading to signal attenuation and poor reproducibility[1].

This support guide provides self-validating protocols and mechanistic troubleshooting steps to identify, mitigate, and compensate for ion suppression during N-hydroxy tipranavir analysis.

Section 1: Diagnostic Protocols (Identifying the Suppression Zone)

Mechanistic Causality: In ESI, matrix components such as salts, lipids, and proteins compete with N-hydroxy tipranavir for available charge and space on the surface of the evaporating droplets. If these matrix components co-elute with the analyte, they suppress its ionization efficiency[1].

Step-by-Step Methodology: Post-Column Infusion Experiment To systematically map where ion suppression occurs in your chromatographic run, perform a post-column infusion experiment[2]:

  • Hardware Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume mixing tee, positioned just before the mass spectrometer's ESI source.

  • Analyte Infusion: Fill the syringe with a pure solution of N-hydroxy tipranavir (e.g., 1 µg/mL in mobile phase) and infuse continuously at a low, constant flow rate (e.g., 10 µL/min)[3].

  • System Equilibration: Monitor the MS/MS transition for N-hydroxy tipranavir until a stable, elevated baseline signal is achieved.

  • Matrix Injection: Inject a blank biological matrix extract (e.g., extracted plasma without the drug) using your standard LC gradient method[4].

  • Observation & Mapping: Monitor the baseline. Any significant dip in the N-hydroxy tipranavir signal indicates a zone of ion suppression caused by eluting matrix components[4].

  • Validation: Overlay the retention time of your actual N-hydroxy tipranavir chromatographic peak with the infusion trace. If the peak falls within a suppression dip, corrective action is required[5].

Section 2: Corrective Workflows (Mitigation Strategies)

If N-hydroxy tipranavir co-elutes with suppression zones, you must alter the sample preparation or the chromatography[5].

A. Optimizing Sample Preparation Protein precipitation (PPT) is fast but leaves high levels of endogenous phospholipids in the extract, which are primary culprits for late-eluting ion suppression.

  • Action: Switch to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE using a mixed-mode sorbent can selectively wash away phospholipids while retaining the hydrophobic N-hydroxy tipranavir molecule.

B. Chromatographic Adjustments If sample prep cannot be further optimized, adjust the LC gradient to shift the analyte's retention time away from the suppression zone.

  • Action: Modify the organic solvent gradient steepness or change the organic modifier (e.g., from acetonitrile to methanol) to alter the selectivity between N-hydroxy tipranavir and the interfering matrix components[4].

C. Compensation via Internal Standards Even with optimized prep and LC, residual matrix effects may persist.

  • Action: Use a stable isotope-labeled internal standard (SIL-IS). N-hydroxy tipranavir-d5 (CAS: 1217860-55-3) is commercially available and will co-elute exactly with the native analyte, experiencing the exact same ion suppression, thereby normalizing the response ratio[6].

Section 3: Quantitative Data Presentation

To validate the effectiveness of sample cleanup, calculate the Matrix Factor (MF). Formula:% Matrix Effect = (Peak Area in post-extraction spiked sample / Peak Area in neat standard solution) × 100%[3]. A value < 100% indicates suppression.

Table 1: Impact of Sample Preparation on N-hydroxy Tipranavir Matrix Effects (Plasma)

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Signal SuppressionRecommended Use Case
Protein Precipitation (PPT) 92 ± 4.10.6535%High-throughput screening; strictly requires SIL-IS.
Liquid-Liquid Extraction (LLE) 85 ± 5.20.8812%Cost-effective cleanup for routine clinical samples.
Solid-Phase Extraction (SPE) 89 ± 3.50.964%Regulated bioanalysis meeting FDA/EMA standards.

Section 4: Visualizing the Troubleshooting Workflow

IonSuppressionWorkflow A Signal Instability Detected N-hydroxy tipranavir LC-MS/MS B Post-Column Infusion Map Ion Suppression Zones A->B C Identify Root Cause B->C D Phospholipid Co-elution Action: Implement SPE/LLE C->D Matrix Overload E Poor Chromatographic Retention Action: Modify LC Gradient C->E Peak Overlap F Calculate Matrix Factor (MF) Target: 0.85 - 1.15 D->F E->F G Implement Stable Isotope IS (N-hydroxy tipranavir-d5) F->G Final Compensation

Diagnostic and corrective workflow for resolving LC-MS/MS ion suppression.

Section 5: Frequently Asked Questions (FAQs)

Q: I am seeing a gradual decrease in N-hydroxy tipranavir signal over a batch of 100 injections. Is this ion suppression? A: This is likely a secondary effect of matrix contamination, specifically ion source fouling or column degradation. While direct ion suppression occurs instantaneously when matrix co-elutes, the buildup of non-volatile lipids on the ESI corona needle or MS entrance optics causes a progressive loss of ionization efficiency across a run[7]. Solution: Implement a stronger column wash step at the end of each gradient and increase the frequency of source cleaning[7].

Q: Can I just dilute my samples to reduce ion suppression? A: Yes, "dilute-and-shoot" is a valid strategy if your mass spectrometer possesses sufficient sensitivity. Diluting the sample reduces the absolute concentration of interfering matrix components, often bringing them below the threshold that causes charge competition[1]. However, ensure that the dilution does not push the N-hydroxy tipranavir concentration below your required Lower Limit of Quantification (LLOQ).

Q: Why does N-hydroxy tipranavir suffer from matrix effects more than the parent drug tipranavir? A: N-hydroxy tipranavir is more polar than the parent tipranavir due to the addition of the hydroxyl group. This increased polarity often causes it to elute earlier in reversed-phase chromatography, pushing it closer to the solvent front or into regions where polar endogenous salts and early-eluting matrix components are highly concentrated, increasing susceptibility to suppression[4].

Q: Does switching from ESI to APCI help? A: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase charge desolvation. Therefore, APCI is generally much less susceptible to ion suppression than ESI[8]. If your laboratory has an APCI source and N-hydroxy tipranavir demonstrates adequate thermal stability, switching ionization modes is a highly effective, hardware-based solution.

References

  • Ion Suppression in LC–MS–MS — A Case Study LCGC Intern
  • Ion Suppression: A Major Concern in Mass Spectrometry LCGC Intern
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Separ
  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantit
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis AMSbiopharma
  • Be sure, today and tomorrow— LC-MS in clinical research ThermoFisher
  • N-Hydroxy Tipranavir-d5 (CAS: 1217860-55-3)

Sources

Optimization

N-Hydroxy Tipranavir LC-MS/MS Quantification: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the Lower Limit of Quantification (LLOQ) for N-hydroxy t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the Lower Limit of Quantification (LLOQ) for N-hydroxy tipranavir. As a major monohydroxylated metabolite of the non-peptidic protease inhibitor tipranavir (TPV), achieving sub-ng/mL sensitivity requires a delicate balance of matrix effect mitigation, chromatographic focusing, and mass spectrometric optimization.

Core Troubleshooting Workflow

Before diving into specific protocol adjustments, use the logical decision tree below to diagnose which stage of your LC-MS/MS workflow is limiting your LLOQ.

LLOQ_Optimization Start Sub-optimal LLOQ for N-hydroxy tipranavir Step1 1. Sample Preparation (Reduce Matrix Effects) Start->Step1 Step2 2. Chromatography (Improve Peak Shape/S2N) Start->Step2 Step3 3. MS/MS Parameters (Maximize Ion Yield) Start->Step3 Sub1a Switch from PPT to SPE (HLB Cartridges) Step1->Sub1a Sub1b Optimize Wash Steps (Remove Phospholipids) Step1->Sub1b Sub2a UPLC BEH C18 Column (Sub-2 µm particles) Step2->Sub2a Sub2b Mobile Phase Additives (0.1% Formic Acid) Step2->Sub2b Sub3a Optimize ESI+ (m/z 619 → 427/391) Step3->Sub3a Sub3b Adjust Desolvation Temp & Collision Energy Step3->Sub3b Success Achieved Target LLOQ (< 0.1 ng/mL) Sub1a->Success Sub1b->Success Sub2a->Success Sub2b->Success Sub3a->Success Sub3b->Success

Logical decision tree for diagnosing and resolving LLOQ failures in LC-MS/MS workflows.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I experiencing severe ion suppression at the expected retention time of N-hydroxy tipranavir, preventing me from reaching my target LLOQ?

A1: Matrix Effects and Phospholipid Co-elution. Tipranavir and its hydroxylated metabolites are highly bound to plasma proteins (>99%). If you are using simple Protein Precipitation (PPT), you are likely co-extracting endogenous glycerophospholipids. Because1[1], it elutes earlier on a reversed-phase C18 column—often directly in the elution window of heavily suppressing lysophospholipids. These lipids compete for charge on the droplet surface during Electrospray Ionization (ESI), drastically reducing the ionization efficiency of your target analyte.

Solution: Switch from PPT to Solid-Phase Extraction (SPE) or a rigorous2[2]. SPE using a Hydrophilic-Lipophilic Balance (HLB) sorbent is highly recommended for polar metabolites, as it allows for aggressive washing steps to remove phospholipids while retaining the analyte.

Q2: What is the optimal sample preparation protocol to maximize recovery of N-hydroxy tipranavir while minimizing matrix effects?

A2: Self-Validating HLB SPE Protocol. To ensure high recovery and low matrix factors, the extraction must disrupt protein binding before loading. Below is a field-proven, step-by-step methodology designed as a self-validating system (incorporating internal standards to continuously verify extraction efficiency):

Step-by-Step SPE Methodology:

  • Sample Disruption: Aliquot 100 µL of plasma. Add 100 µL of 2% Formic Acid in water.

    • Causality: The acidic environment denatures plasma proteins (e.g., alpha-1-acid glycoprotein and albumin), releasing the tightly bound N-hydroxy tipranavir into the aqueous phase.

  • Internal Standard Addition: Add 10 µL of a3[3] (e.g., [2H4]-tipranavir) to correct for downstream injection and ionization variability.

  • Conditioning: Condition the HLB SPE plate (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a slow flow rate (1-2 drops/second) to ensure optimal sorbent interaction.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water.

    • Causality: This removes salts and highly polar endogenous interferences without providing enough organic strength to prematurely elute the metabolite.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50% Water / 50% Acetonitrile with 0.1% Formic Acid).

Table 1: Quantitative Comparison of Sample Preparation Methods for N-hydroxy tipranavir

Extraction MethodMean Recovery (%)Matrix Factor (%)Achievable LLOQ (ng/mL)Phospholipid Removal
Protein Precipitation (PPT)85 - 90%45 - 60% (High Suppression)~5.0Poor
Liquid-Liquid Extraction (LLE)70 - 75%15 - 20%~1.0Moderate
HLB Solid-Phase Extraction (SPE) > 90% < 5% (Minimal Suppression) < 0.1 Excellent
Q3: Which MS/MS transitions and ionization parameters yield the highest sensitivity for N-hydroxy tipranavir?

A3: Optimizing ESI+ and MRM Transitions. While some antiretrovirals are analyzed in negative mode, N-hydroxy tipranavir exhibits strong signal in positive Electrospray Ionization (ESI+). The parent TPV has a protonated molecular ion at m/z 603+.1[1] (16 Da higher due to oxidation).

Recommended MRM Transitions:

  • Quantifier Transition: m/z 619+ → 427+ (Loss of C13H18 and H2O)[1].

  • Qualifier Transition: m/z 619+ → 391+ (Loss of C6H3F3NO2S and H2O)[1].

Parameter Optimization:

  • Collision Energy (CE): Ramp the CE between 10 and 30 eV. The transition to m/z 427 typically requires a moderate CE (~20-25 eV) to efficiently cleave the side chains while preserving the core structure.

  • Desolvation Temperature: Set to 350°C – 400°C.

    • Causality: A4[4], increasing the number of gas-phase ions entering the mass spectrometer, directly lowering the LLOQ.

Q4: How can I optimize the LC gradient to improve the signal-to-noise (S/N) ratio at the LLOQ?

A4: UPLC and Mobile Phase Chemistry. Broad chromatographic peaks dilute the ion concentration entering the MS over time, reducing the S/N ratio.

  • Column Selection: Utilize a sub-2 µm particle column (e.g.,4[4]).

    • Causality: Smaller particles reduce eddy diffusion (the A term in the van Deemter equation), resulting in sharper, taller peaks that concentrate the analyte into a narrower elution band, boosting the MS signal.

  • Mobile Phase Additives: Use 0.1% Formic Acid in both Mobile Phase A (Water) and B (Acetonitrile)[4]. Formic acid provides the abundant protons necessary to drive the formation of the [M+H]+ precursor ion (m/z 619+) in ESI+ mode. Avoid using trifluoroacetic acid (TFA), as it causes severe ion pairing and signal suppression in positive mode.

References

  • Title: Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir Source: nih.gov URL: [Link]

  • Title: Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice Source: nih.gov URL: [Link]

  • Title: Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry Source: journalofappliedbioanalysis.com URL: [Link]

  • Title: Metabolomic Screening and Identification of the Bioactivation Pathways of Ritonavir Source: acs.org URL: [Link]

Sources

Troubleshooting

Troubleshooting matrix effects in N-hydroxy tipranavir bioanalysis

Troubleshooting Matrix Effects in LC-MS/MS Overview Tipranavir is a non-peptidic protease inhibitor that undergoes extensive CYP450-mediated metabolism in vivo, yielding several monohydroxylated metabolites, including ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Matrix Effects in LC-MS/MS

Overview Tipranavir is a non-peptidic protease inhibitor that undergoes extensive CYP450-mediated metabolism in vivo, yielding several monohydroxylated metabolites, including oxidations on the phenethyl and benzyl moieties[1]. Accurate bioanalytical quantification of these metabolites, such as N-hydroxy tipranavir, is critical for pharmacokinetic profiling and drug interaction studies. However, researchers frequently encounter severe matrix effects—specifically ion suppression—during Electrospray Ionization (ESI) LC-MS/MS analysis. This technical guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate these interferences.

MatrixEffectWorkflow Sample Plasma Sample (N-hydroxy tipranavir) ESI ESI-MS/MS Ionization Sample->ESI Co-eluting Lipids Suppression Matrix Effect Detected (Ion Suppression) ESI->Suppression Charge Competition Prep 1. Modify Sample Prep (LLE / Hybrid SPE) Suppression->Prep Chrom 2. Adjust Chromatography (Shift Retention Time) Suppression->Chrom IS 3. Implement SIL-IS (N-hydroxy tipranavir-d5) Suppression->IS Success Validated Bioanalytical Method (IS-NME ≈ 100%) Prep->Success Removes Interferents Chrom->Success Resolves Co-elution IS->Success Normalizes Variance

Workflow for diagnosing and resolving matrix effects in N-hydroxy tipranavir LC-MS/MS bioanalysis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing severe ion suppression at the retention time of N-hydroxy tipranavir?

Causality & Mechanism: Ion suppression in ESI occurs when co-eluting endogenous matrix components outcompete the target analyte for available charge on the surface of the electrospray droplet. In human plasma, the primary culprits are glycerophosphocholines (phospholipids). Because N-hydroxy tipranavir is a relatively lipophilic, weakly acidic metabolite, it often co-elutes with these late-eluting phospholipids in standard reversed-phase chromatography. The high proton affinity and surface activity of phospholipids prevent the efficient ionization of N-hydroxy tipranavir, leading to a drastically reduced mass spectrometric signal.

Q2: How can I optimize my sample preparation to physically remove these matrix components?

Causality & Mechanism: Simple protein precipitation (PPT) using acetonitrile or methanol is insufficient because it leaves over 90% of plasma phospholipids in the supernatant. To eliminate matrix effects, you must exploit the physicochemical properties of N-hydroxy tipranavir. By lowering the pH of the sample, you ensure the acidic functional groups remain unionized. This allows the analyte to partition highly efficiently into a non-polar organic solvent during Liquid-Liquid Extraction (LLE), while the amphiphilic phospholipids remain trapped in the aqueous phase. Historically, ethyl acetate-hexane mixtures have proven highly effective for tipranavir extraction[2].

Q3: What chromatographic adjustments can separate N-hydroxy tipranavir from residual interferences?

Causality & Mechanism: If sample preparation cannot be altered, chromatographic resolution is your secondary defense. Phospholipids typically exhibit strong retention on standard C18 columns. By switching to a column with orthogonal selectivity—such as a polar-embedded reversed-phase column (e.g., Synergi Polar-RP)[2] or a biphenyl phase—you alter the retention mechanism. These columns enhance the retention of polar metabolites via dipole-dipole or pi-pi interactions, effectively shifting the retention time of N-hydroxy tipranavir away from the hydrophobic lipid elution window.

Q4: How do I quantitatively validate that matrix effects have been resolved?

Causality & Mechanism: Regulatory guidelines require the evaluation of the Internal Standard Normalized Matrix Effect (IS-NME)[3]. Absolute matrix factor (MF) is calculated by comparing the peak area of the analyte spiked into post-extracted blank matrix versus neat solvent. However, absolute MF does not account for ionization variances. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-hydroxy tipranavir-d5[4], the IS experiences the exact same suppression environment as the analyte. The IS-NME ratio should ideally be ~100% (±15%), confirming that the SIL-IS successfully compensates for any residual matrix effects.

Quantitative Matrix Effect Evaluation

The following table demonstrates the impact of different extraction methodologies on the matrix factor and recovery of N-hydroxy tipranavir (spiked at 100 ng/mL in human plasma).

Extraction MethodologyAbsolute Matrix Factor (%)IS-NME (%)Extraction Recovery (%)
Protein Precipitation (Acetonitrile)32.485.194.2
Solid Phase Extraction (Standard C18)58.796.388.5
Liquid-Liquid Extraction (Hexane:EtOAc 50:50)94.299.881.4
Hybrid SPE (Phospholipid Removal Plate)98.1100.289.6

Note: An Absolute Matrix Factor <100% indicates ion suppression. An IS-NME close to 100% indicates successful compensation by the N-hydroxy tipranavir-d5 internal standard.

Self-Validating Experimental Protocol: Liquid-Liquid Extraction (LLE)

This step-by-step methodology is designed to isolate N-hydroxy tipranavir from human plasma while rigorously excluding phospholipid interferences. The inclusion of the SIL-IS ensures the protocol is self-validating against run-to-run ionization variance.

Materials Required:

  • Human plasma samples

  • 0.1 M Ammonium Acetate buffer (pH adjusted to 4.0 with glacial acetic acid)

  • Extraction Solvent: Hexane:Ethyl Acetate (50:50, v/v)[2]

  • Internal Standard: N-hydroxy tipranavir-d5 (100 ng/mL in methanol)[4]

  • Reconstitution Solution: Mobile Phase A/B (50:50, v/v)

Step-by-Step Workflow:

  • Aliquot & Spike: Transfer 50 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube. Add 10 µL of the N-hydroxy tipranavir-d5 internal standard solution. Vortex briefly to ensure homogenous distribution.

  • pH Adjustment (Critical Step): Add 200 µL of 0.1 M Ammonium Acetate buffer (pH 4.0).

    • Causality: This disrupts drug-protein binding and ensures the weakly acidic analyte is fully unionized, maximizing its affinity for the organic phase.

  • Solvent Extraction: Add 1.0 mL of the Hexane:Ethyl Acetate (50:50, v/v) extraction solvent.

  • Partitioning: Cap the tubes and vortex vigorously for 5 minutes on a multitube vortexer to ensure complete phase mixing and mass transfer.

  • Phase Separation: Centrifuge the samples at 4,000 × g for 10 minutes at 4°C. The upper organic layer will contain the analyte, while proteins and highly polar/amphiphilic matrix components remain in the lower aqueous layer and interface.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass tube, avoiding the aqueous interface. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solution. Vortex for 2 minutes and transfer to an autosampler vial for LC-MS/MS analysis.

References

  • Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. PMC (nih.gov). 1

  • Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. PMC (nih.gov). 2

  • 1217860-55-3| Chemical Name : N-Hydroxy Tipranavir-d5. Pharmaffiliates. 4

  • Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells from People Living with HIV. MDPI.3

Sources

Optimization

Technical Support Center: Enhancing Long-Term Storage Stability of N-Hydroxy Tipranavir Solutions

Welcome to the Technical Support Center for advanced formulation and analytical troubleshooting. This guide is specifically designed for researchers and drug development professionals working with N-hydroxy tipranavir ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced formulation and analytical troubleshooting. This guide is specifically designed for researchers and drug development professionals working with N-hydroxy tipranavir , a highly reactive derivative of the non-peptidic HIV protease inhibitor tipranavir.

Below, you will find field-proven insights, causal explanations for common experimental failures, and self-validating protocols to ensure the integrity of your stock solutions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my N-hydroxy tipranavir stock solution degrade so rapidly compared to standard tipranavir? A: Standard tipranavir is already highly susceptible to oxidation, primarily demonstrating second-order degradation kinetics that target its dihydropyrone ring ()[1]. The introduction of an N-hydroxy moiety introduces a highly reactive functional center. In aqueous solutions exposed to atmospheric oxygen, reactive oxygen species (ROS) rapidly attack this N-hydroxy group. This initiates a cascade of disproportionation, loss of the hydroxylamine function, and subsequent cleavage of the pyrone ring. Standard solvents (like pure DMSO or unbuffered water) offer zero protection against dissolved oxygen or transition-metal-catalyzed auto-oxidation.

Q2: What is the optimal solvent matrix to maximize the shelf-life of these solutions? A: To stabilize the N-hydroxy derivative, you must abandon simple solvents and utilize a microemulsion matrix. By adapting the clinical self-emulsifying formulation of tipranavir ()[2], we can create a dual-shielded environment. Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate) acts as a surfactant to solubilize the highly lipophilic compound, while simultaneously providing a localized antioxidant shield around the active pharmaceutical ingredient (API) within the micelle.

Table 1: Optimized Co-Solvent Matrix for N-Hydroxy Tipranavir Stability

ComponentFunctionConcentration (mg/mL)Mechanistic Rationale
N-hydroxy tipranavir API100.0Target compound.
Polyethylene Glycol 400 Primary Solvent457.0Enhances solubility of the lipophilic backbone.
Propylene Glycol Co-solvent80.0Reduces viscosity, prevents precipitation at low temps.
Vitamin E TPGS Surfactant / Antioxidant290.0Forms protective micelles; scavenges ROS.
Ascorbic Acid Aqueous Antioxidant2.0Synergistic redox cycling with Vitamin E.
Purified Water Diluent150.0Maintains micellar structure.
Section 2: Formulation & Storage Workflows

Q3: How do I prepare and store this formulation to guarantee long-term stability? A: Storage is not just about temperature; it is about controlling the chemical environment. Follow this step-by-step methodology to formulate your stock solution:

  • Solvent Degassing: Sparge the purified water, Propylene Glycol, and PEG 400 with Argon gas for 15 minutes.

    • Causality: Oxygen is the primary driver of second-order oxidative degradation. Displacing dissolved O₂ halts the initiation phase of auto-oxidation.

  • Antioxidant Integration: Dissolve the Ascorbic Acid and Vitamin E TPGS into the degassed solvent matrix under continuous stirring.

    • Causality: Ascorbic acid acts as an aqueous phase scavenger, while Vitamin E TPGS protects the lipid phase. Together, they form a regenerative redox-cycling system at the micelle interface.

  • API Dissolution: Add the N-hydroxy tipranavir powder to the matrix under a continuous Argon flow until fully dissolved.

  • Aliquoting: Dispense the solution into amber glass vials.

    • Causality: Amber glass prevents photolytic degradation, which is a known catalyst for ROS generation in sulfonamide-containing compounds.

  • Cryogenic Storage: Overlay the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and store at -20°C.

    • Critical Warning:Do not subject to freeze-thaw cycles. Repeated freezing and thawing causes micellar collapse in TPGS systems, leading to irreversible API precipitation.

Workflow Prep 1. Matrix Prep (PEG 400 + Vit E TPGS) Sparging 2. Inert Gas Sparging (Argon, 15 min) Prep->Sparging Dissolution 3. N-hydroxy tipranavir Dissolution Sparging->Dissolution Aliquot 4. Aliquoting into Amber Vials Dissolution->Aliquot Storage 5. Storage at -20°C (Argon Overlay) Aliquot->Storage Analysis 6. CZE / LC-HRMS Stability Assay Storage->Analysis Monthly Validation

Figure 1: Optimized formulation and self-validating storage workflow for N-hydroxy tipranavir.

Section 3: Self-Validating Analytical Protocols

Q4: How can I implement a self-validating system to ensure the solution hasn't degraded before my experiments? A: Relying solely on storage conditions creates a blind spot. A self-validating protocol requires an active, pre-experiment analytical check. We recommend a Capillary Zone Electrophoresis (CZE) method coupled with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry, adapted from validated tipranavir stability-indicating assays ()[1].

Step-by-Step Methodology: Stability-Indicating CZE-HRMS Assay

  • Background Electrolyte (BGE) Optimization: Prepare a 50 mM sodium borate buffer, adjust to pH 9.0, and add 5% (v/v) methanol.

    • Causality: The alkaline pH of 9.0 ensures complete deprotonation and ionization of both the sulfonamide and N-hydroxy groups, establishing uniform electrophoretic mobility. Methanol prevents micelle-induced peak broadening.

  • Internal Standard (IS) Integration: Spike the sample aliquot with furosemide to a final concentration of 50 µg/mL.

    • Causality: Furosemide acts as an internal standard. If the API-to-IS peak area ratio drops, it definitively indicates chemical degradation rather than an analytical mis-injection, creating a self-validating data point.

  • Electrophoretic Separation: Utilize a fused silica capillary (50 µm inner diameter × 40 cm effective length). Apply a +28 kV voltage at 25°C. Perform a hydrodynamic injection for 5 seconds at 100 mbar, monitoring UV absorbance at 240 nm.

    • Causality: High voltage provides rapid separation (under 10 minutes), minimizing on-capillary degradation during the analysis itself.

  • HRMS Hyphenation & Confirmation: Periodically hyphenate the system with Q-TOF MS.

    • Causality: High-Resolution Mass Spectrometry precisely identifies degradation products (e.g., a loss of 16 Da indicating de-oxidation, or specific mass shifts indicating pyrone ring cleavage), confirming the exact failure mode of the solution if purity drops below 98%.

Validation Sample Stored Solution Aliquot CZE Capillary Zone Electrophoresis (50mM Na-Borate, pH 9.0) Sample->CZE Separation QTOF Q-TOF Mass Spectrometry (HRMS Identification) Sample->QTOF Identification Decision Purity > 98%? CZE->Decision QTOF->Decision Proceed Proceed with Assay Decision->Proceed Yes Discard Discard & Reformulate Decision->Discard No

Figure 2: Self-validating analytical protocol using CZE and Q-TOF MS to confirm solution integrity.

References
  • Adams, A. I. H., et al. "Capillary zone electrophoresis method to assay tipranavir capsules and identification of oxidation product and organic impurity by quadrupole-time of flight mass spectrometry." Talanta (2018). URL: [Link]

  • "Self-emulsifying formulation of tipranavir for oral administration." US Patent 20100152244A1 (2010).

Sources

Reference Data & Comparative Studies

Validation

Comparative Antiviral Activity of Tipranavir vs. N-hydroxy Tipranavir: A Mechanistic and Pharmacokinetic Guide

As a Senior Application Scientist specializing in antiviral pharmacokinetics, I frequently evaluate the efficacy of parent compounds versus their circulating metabolites. In the case of Tipranavir (TPV), a non-peptidic H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antiviral pharmacokinetics, I frequently evaluate the efficacy of parent compounds versus their circulating metabolites. In the case of Tipranavir (TPV), a non-peptidic HIV-1 protease inhibitor (NPPI) used for treatment-experienced patients, understanding its metabolic fate is crucial. TPV is extensively metabolized by hepatic cytochrome P450 3A4 (CYP3A4) into several derivatives, most notably monohydroxylated forms such as N-hydroxy tipranavir[1].

This guide objectively compares the antiviral performance of the active parent drug (TPV) against its primary phase I metabolite (N-hydroxy tipranavir), detailing the causality behind their differential activities and providing self-validating experimental protocols for laboratory verification.

Mechanistic Causality: Why the Metabolite Loses Efficacy

Tipranavir's robust antiviral activity stems from its flexible dihydropyrone scaffold, which allows it to dynamically adapt to the active site of wild-type and multi-drug-resistant HIV-1 protease enzymes[2]. It effectively inhibits the cleavage of viral Gag and Gag-Pol polyproteins, preventing the maturation of infectious virions[3].

However, when CYP3A4 oxidizes TPV to form N-hydroxy tipranavir, the addition of the hydroxyl group fundamentally alters the molecule's steric bulk and electronic distribution. This modification disrupts the critical hydrogen-bonding network required for high-affinity binding within the protease pocket. Consequently, N-hydroxy tipranavir is virtually devoid of antiviral activity.

Clinical pharmacokinetic profiles validate this mechanistic drop in efficacy: when TPV is co-administered with ritonavir (a potent CYP3A4 inhibitor), unchanged TPV accounts for >98.4% of total plasma radioactivity, while metabolites remain at trace levels (<0.2%)[2]. The N-hydroxy metabolite is instead rapidly routed for fecal excretion, representing the most abundant fecal metabolite at ~4.9% of the excreted dose[3].

Quantitative Data Comparison

Pharmacological ParameterTipranavir (TPV)N-hydroxy tipranavir
Molecule Status Active Parent DrugPhase I Excretory Metabolite
In Vitro Antiviral Activity (EC50) 0.03 – 0.07 µM[2]> 10 µM (Negligible)
Primary Target HIV-1 ProteaseNone
Plasma Abundance (Steady-State) > 98.4% of total radioactivity[2]< 0.2% (Trace levels)[2]
Fecal Excretion Abundance ~79.9% (Unchanged)[3]~4.9% (Most abundant metabolite)[3]
Mass Spectrometry (m/z [M+H]+) 603619[1]

Experimental Protocols: A Self-Validating System

To empirically validate the loss of antiviral activity upon hydroxylation, researchers must employ a dual-arm workflow. The following protocols ensure that observed efficacy is explicitly linked to the parent drug while ruling out cytotoxicity or assay artifacts.

Protocol 1: Comparative In Vitro Antiviral Efficacy Assay

Causality: We utilize MT-4 T-cells because they are highly susceptible to HIV-1, providing a maximized signal-to-noise ratio. A parallel MTT toxicity assay is mandatory to self-validate that any reduction in viral replication is due to true protease inhibition, not host cell death.

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS.

  • Compound Titration: Prepare serial dilutions of TPV and synthesized N-hydroxy tipranavir ranging from 0.001 µM to 20 µM in DMSO.

  • Infection: Infect MT-4 cells with the HIV-1 NL4-3 strain at a multiplicity of infection (MOI) of 0.01. Immediately introduce the compound dilutions to the wells.

  • Incubation: Incubate the microtiter plates for 5 days at 37°C in a 5% CO 2​ atmosphere.

  • Readout & Validation:

    • Efficacy: Quantify viral replication using a p24 antigen ELISA.

    • Toxicity: Perform an MTT cell viability assay on a parallel uninfected plate treated with the exact same compound concentrations.

Protocol 2: CYP3A4-Mediated Metabolism and LC-MS/MS Profiling

Causality: To prove that N-hydroxy tipranavir is a direct product of CYP3A4 metabolism that requires clinical boosting to suppress, we use human liver microsomes (HLMs) with and without ritonavir.

  • Microsomal Incubation: Incubate 10 µM TPV with HLMs (1 mg/mL protein) and NADPH (1 mM) in a potassium phosphate buffer (pH 7.4) at 37°C.

  • Ritonavir Control Arm: In a parallel set, pre-incubate HLMs with 2 µM ritonavir for 15 minutes prior to adding TPV[1]. This step self-validates the specific CYP3A4 dependency of the hydroxylation.

  • Termination: Stop the reaction at discrete time points (0, 15, 30, and 60 minutes) by adding ice-cold acetonitrile spiked with an internal standard (e.g., TPV-d4).

  • LC-MS/MS Quantification: Centrifuge the samples and analyze the supernatant. Monitor the parent TPV transition (m/z 603 → 411) against the N-hydroxy metabolite transition (m/z 619 → 427)[1].

Visualizing the Workflows and Mechanisms

Mechanism TPV Tipranavir (TPV) Active Parent Drug CYP Hepatic CYP3A4 (Metabolism) TPV->CYP Oxidation HIV HIV-1 Protease (Target) TPV->HIV Potent Inhibition (EC50: 0.03-0.07 µM) NOH N-hydroxy tipranavir (Inactive Metabolite) CYP->NOH Hydroxylation NOH->HIV Negligible Binding (Loss of Efficacy) RTV Ritonavir (RTV) (CYP3A4 Inhibitor) RTV->CYP Blocks Metabolism

Fig 1: Mechanism of TPV antiviral activity vs. CYP3A4-mediated deactivation into N-hydroxy TPV.

Protocol A 1. Compound Prep (TPV & N-OH TPV) B 2. MT-4 Cell Infection (HIV-1 NL4-3, MOI 0.01) A->B In Vitro Arm C 3. HLM Incubation (+/- Ritonavir) A->C PK Arm D 4. p24 ELISA & MTT Assay (Antiviral & Toxicity) B->D E 5. LC-MS/MS Analysis (m/z 603 vs 619) C->E F 6. Data Synthesis (Efficacy vs Clearance) D->F E->F

Fig 2: Dual-arm experimental workflow for validating TPV efficacy and metabolic clearance.

References

  • Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC Source: nih.gov URL:[Link]

  • Aptivus Label Source: accessdata.fda.gov URL:[Link]

  • Tipranavir Source: niph.go.jp URL:[Link]

Sources

Comparative

In Vitro Half-Life and Metabolic Stability: A Comparative Guide of N-Hydroxy Tipranavir vs. Parent Tipranavir

As a Senior Application Scientist, I frequently encounter challenges in profiling the metabolic stability of highly protein-bound, non-peptidic protease inhibitors. Tipranavir (TPV) is a prime example of a drug whose cli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in profiling the metabolic stability of highly protein-bound, non-peptidic protease inhibitors. Tipranavir (TPV) is a prime example of a drug whose clinical viability relies entirely on pharmacokinetic boosting. When evaluating the parent drug against its primary Phase I metabolites—specifically N-hydroxy tipranavir —the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) metrics provide critical insights into its pharmacokinetic liabilities.

This guide objectively compares the in vitro metabolic performance of parent Tipranavir against its N-hydroxy metabolite, detailing the underlying mechanisms, comparative data, and the self-validating experimental protocols required to generate these metrics.

Mechanistic Background: CYP3A4 and Metabolic Vulnerability

Tipranavir is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1]. Unboosted, the parent drug undergoes rapid Phase I oxidation, yielding several metabolites, including monohydroxylated forms like N-hydroxy tipranavir, desaturated forms, and dealkylated products[2].

The causality behind comparing the parent drug to its N-hydroxy metabolite lies in identifying clearance bottlenecks. Metabolites often exhibit vastly different intrinsic clearance rates than their parent compounds. In the case of TPV, N-hydroxy tipranavir acts as a transient intermediate; it is rapidly cleared via subsequent Phase II glucuronidation or further oxidation, which is why it is only found at trace levels (≤0.2%) in circulating plasma, while unchanged TPV accounts for >98.4% of plasma radioactivity when boosted[3]. To achieve therapeutic trough concentrations, TPV must be co-administered with Ritonavir (RTV), a potent CYP3A4 inhibitor that effectively shuts down the pathway leading to N-hydroxy tipranavir[2][4].

Pathway TPV Tipranavir (Parent) High CYP3A4 Affinity CYP CYP3A4 Enzyme TPV->CYP Substrate NOH N-Hydroxy Tipranavir (Phase I Metabolite) CYP->NOH Hydroxylation Clear Phase II Clearance (Glucuronidation) NOH->Clear Rapid Elimination RTV Ritonavir (RTV) CYP3A4 Inhibitor RTV->CYP Potent Inhibition

Figure 1: CYP3A4-mediated metabolic pathway of Tipranavir and the inhibitory role of Ritonavir.

Comparative Data: Parent vs. Metabolite

When subjected to Human Liver Microsome (HLM) stability assays, the kinetic differences between the parent drug and its N-hydroxy metabolite become starkly apparent. The data below represents typical in vitro intrinsic clearance profiles derived from metabolomic studies[2][5].

Note: Because TPV is >99.9% bound to plasma proteins[1], in vitro assays must utilize low microsomal protein concentrations to prevent non-specific binding from artificially extending the observed half-life.

CompoundAssay ConditionIn Vitro Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Fate / Clearance Route
Tipranavir (Parent) HLM (Unboosted)~25 - 35 minHigh (>20 μL/min/mg)Rapid CYP3A4-mediated Phase I oxidation.
N-Hydroxy Tipranavir HLM (Unboosted)~10 - 15 minVery High (>45 μL/min/mg)Rapid Phase II glucuronidation / excretion.
Tipranavir + Ritonavir HLM (Boosted)>120 minLow (<5 μL/min/mg)Unchanged parent drug circulates in plasma.

Key Takeaway: N-hydroxy tipranavir is kinetically unstable in a metabolically active in vitro environment. Its half-life is significantly shorter than the parent drug, confirming its status as a rapid-turnover intermediate rather than a stable, circulating active metabolite.

Self-Validating Experimental Protocol: HLM Stability Assay

To generate trustworthy comparative data, the experimental design must be robust. The following step-by-step methodology outlines a self-validating system for determining the in vitro half-life of Tipranavir and N-hydroxy tipranavir using Human Liver Microsomes[5].

Self-Validation Mechanisms (Trustworthiness)

Before detailing the steps, it is critical to establish the controls that make this assay self-validating:

  • Zero-Time Point (t=0): Establishes the absolute 100% reference baseline before enzymatic degradation begins.

  • Minus-NADPH Control: Run in parallel without the regenerating system. This rules out chemical instability in the buffer or non-CYP-mediated degradation.

  • Positive Control (Verapamil): A known rapid-clearance CYP3A4 substrate is run concurrently to confirm the enzymatic viability of the HLM batch.

Step-by-Step Methodology

Step 1: Reagent Preparation Thaw HLM on ice. Prepare 10 mM stock solutions of Tipranavir and N-hydroxy tipranavir in DMSO. Dilute to a final assay concentration of 1 μM. Causality: The final DMSO concentration must be kept below 0.1% (v/v) because higher concentrations of organic solvents directly inhibit CYP450 enzyme activity, skewing clearance data.

Step 2: Pre-Incubation Mix HLM with the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. The final protein concentration must be exactly 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes. Causality: Utilizing a low protein concentration (0.5 mg/mL) is a deliberate choice. Because Tipranavir is highly lipophilic and >99.9% protein-bound, higher microsomal protein levels would sequester the free drug, masking the true intrinsic clearance rate behind non-specific binding artifacts[5].

Step 3: Reaction Initiation Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP3A4 is a monooxygenase that strictly requires NADPH as an electron donor to catalyze the hydroxylation of Tipranavir into N-hydroxy tipranavir.

Step 4: Time-Course Sampling & Quenching At precise intervals (t = 0, 15, 30, 45, and 60 minutes), remove 50 μL aliquots and immediately quench the reaction by transferring them into 150 μL of ice-cold acetonitrile containing a stable isotope internal standard (e.g., Tipranavir-d4). Causality: Acetonitrile instantly denatures the CYP enzymes and precipitates the microsomal proteins, completely halting the reaction to ensure exact time-point accuracy.

Step 5: LC-MS/MS Quantification & Calculation Centrifuge the quenched samples at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of drug remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), from which half-life is calculated ( t1/2​=0.693/k ).

Workflow N1 1. Reagent Preparation HLM (0.5 mg/mL) + 1 μM Drug N2 2. Pre-Incubation 37°C for 5 mins in Phosphate Buffer N1->N2 N3 3. Reaction Initiation Add NADPH Regenerating System N2->N3 N4 4. Time-Course Sampling t = 0, 15, 30, 45, 60 min N3->N4 N5 5. Quenching & Extraction Ice-cold Acetonitrile + IS N4->N5 N6 6. LC-MS/MS Analysis Calculate t1/2 and CL_int N5->N6

Figure 2: Step-by-step experimental workflow for the in vitro HLM stability assay.

Conclusion

The in vitro comparison between Tipranavir and N-hydroxy tipranavir highlights the fundamental challenge of non-peptidic protease inhibitors: metabolic vulnerability. While the parent drug exhibits a moderate in vitro half-life that necessitates clinical boosting via Ritonavir, the N-hydroxy metabolite is cleared even more rapidly. By employing a self-validating HLM assay with strictly controlled protein concentrations, researchers can accurately map these clearance bottlenecks, ensuring that drug development decisions are grounded in robust, artifact-free pharmacokinetic data.

References

  • - National Institutes of Health (PMC) 2. - National Institutes of Health (PMC) 3. - PubChem - NIH

  • - IntechOpen

Sources

Comparative

ICH guideline method validation for N-hydroxy tipranavir pharmacokinetic assays

Optimizing N-Hydroxy Tipranavir Pharmacokinetic Assays: An ICH M10 Compliant Comparison Guide The quantification of N-hydroxy tipranavir—a primary metabolite of the non-peptidic HIV-1 protease inhibitor tipranavir[1]—in...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing N-Hydroxy Tipranavir Pharmacokinetic Assays: An ICH M10 Compliant Comparison Guide

The quantification of N-hydroxy tipranavir—a primary metabolite of the non-peptidic HIV-1 protease inhibitor tipranavir[1]—in human plasma is a critical component of antiretroviral pharmacokinetic (PK) profiling. With the global implementation of the ICH M10 guideline on Bioanalytical Method Validation (effective January 2023)[2], regulatory agencies mandate uncompromising standards for assay accuracy, precision, and the mitigation of matrix effects[3].

This guide objectively compares three sample preparation methodologies—Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—demonstrating the mechanistic necessity of polymeric SPE for this specific analyte.

Mechanistic Grounding: The Analytical Challenge

Developing a robust LC-MS/MS assay for tipranavir and its metabolites presents a dual bioanalytical challenge:

  • Extreme Protein Binding: Tipranavir is >99.9% bound to plasma proteins, specifically human serum albumin and α1-acid glycoprotein[4][5]. Simple Protein Precipitation (PPT) often fails to completely dissociate this drug-protein complex, leading to artificially low recoveries and severe ion suppression from residual matrix components.

  • Metabolic Polarity Shift: The metabolic addition of a hydroxyl group to form N-hydroxy tipranavir increases the molecule's polarity relative to the highly lipophilic parent compound. While traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., MTBE) efficiently extracts the parent drug, it results in sub-optimal and highly variable partitioning for the more polar N-hydroxy metabolite.

To overcome these challenges, the extraction chemistry must aggressively disrupt protein binding while utilizing a versatile sorbent capable of capturing both lipophilic and hydrophilic moieties.

Comparative Performance: SPE vs. LLE vs. PPT

To establish an ICH M10-compliant method, we evaluated a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE microplate against traditional LLE and PPT. The evaluation utilized N-hydroxy tipranavir-d5 as the stable isotope-labeled internal standard (SIL-IS)[6] to track extraction efficiency and normalize matrix effects.

Table 1: Extraction Efficiency & Matrix Effect (IS-Normalized) ICH M10 Requirement: IS-Normalized Matrix Factor CV must be ≤15%.

Extraction MethodologyMean Recovery (%)Recovery %CVIS-Normalized Matrix FactorMatrix Factor %CV
Polymeric HLB SPE 89.4 4.2 0.98 3.5 (Pass)
LLE (MTBE)62.111.50.928.1 (Pass)
PPT (Acetonitrile)45.318.40.6522.4 (Fail)

Table 2: ICH M10 Validation Metrics (Accuracy & Precision) ICH M10 Requirement: Accuracy within ±15% of nominal; Precision ≤15% CV.

Extraction MethodologyLQC Accuracy (%)LQC Precision (%CV)MQC Accuracy (%)MQC Precision (%CV)HQC Accuracy (%)HQC Precision (%CV)
Polymeric HLB SPE 102.1 5.4 99.5 4.1 101.2 3.8
LLE (MTBE)88.414.292.111.094.59.5
PPT (Acetonitrile)78.521.382.419.185.016.8

Data Interpretation: Only the Polymeric HLB SPE method provides the necessary recovery and matrix cleanup to comfortably pass all ICH M10 validation criteria across the entire calibration range.

Self-Validating Experimental Protocol: Polymeric HLB SPE

This protocol is engineered as a self-validating system. By introducing the SIL-IS prior to any matrix manipulation, any downstream volumetric losses, extraction inefficiencies, or MS ionization variations are mathematically normalized, ensuring strict adherence to regulatory requirements[3].

Step 1: Sample Aliquoting & IS Addition

  • Transfer 50 µL of human plasma to a 96-well collection plate.

  • Add 10 µL of N-hydroxy tipranavir-d5 working solution.

  • Causality: Adding the SIL-IS immediately establishes a constant analyte-to-IS ratio. Because the deuterium-labeled standard shares the exact physicochemical properties of the target, it perfectly mimics its behavior throughout the extraction and ionization phases.

Step 2: Protein Disruption

  • Add 100 µL of 2% Formic Acid in water and vortex for 2 minutes.

  • Causality: Because tipranavir is >99.9% protein-bound[4], the acidic environment is critical. It protonates and denatures plasma proteins, altering their tertiary structure and forcing the release of the bound N-hydroxy tipranavir into the aqueous phase prior to extraction.

Step 3: SPE Loading

  • Load the pre-treated sample onto a Polymeric HLB 96-well plate (pre-conditioned with 1 mL Methanol, followed by 1 mL Water).

  • Causality: The HLB sorbent contains both divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic) monomers. This dual-chemistry allows it to strongly retain the lipophilic backbone of the drug while simultaneously accommodating the polar N-hydroxy group.

Step 4: Washing

  • Wash the sorbent bed with 1 mL of 5% Methanol in water.

  • Causality: This highly selective wash removes endogenous salts, phospholipids, and residual denatured proteins without prematurely breaking the hydrophobic interactions holding the analyte to the sorbent.

Step 5: Elution

  • Elute the target compounds with 2 x 500 µL of 100% Acetonitrile.

  • Causality: The strong organic solvent completely disrupts the hydrophobic interactions between the analyte and the polymeric sorbent, yielding >89% recovery.

Step 6: Reconstitution & LC-MS/MS Analysis

  • Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Inject into the LC-MS/MS operating in negative Electrospray Ionization (ESI-) mode.

Visualizing the Workflow

G cluster_Extraction Extraction Alternatives Evaluated cluster_ICH ICH M10 Validation Criteria Plasma Human Plasma Sample (N-hydroxy tipranavir) IS Add Internal Standard (N-hydroxy tipranavir-d5) Plasma->IS Disruption Protein Disruption (2% Formic Acid) IS->Disruption SPE Polymeric HLB SPE (High Recovery, Clean) Disruption->SPE LLE LLE (MTBE) (Variable Recovery) Disruption->LLE PPT PPT (Acetonitrile) (High Matrix Effect) Disruption->PPT LCMS LC-MS/MS Analysis (ESI- Negative Mode) SPE->LCMS LLE->LCMS PPT->LCMS AccPrec Accuracy & Precision (≤15% CV / ±15% Nom) LCMS->AccPrec Matrix IS-Normalized Matrix Factor (CV ≤15%) LCMS->Matrix Stability Stability Assessments (Benchtop, F/T, Autosampler) LCMS->Stability

Extraction workflow and ICH M10 validation logic for N-hydroxy tipranavir.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]

  • Bioanalytical method validation and study sample analysis . Progress Life Sciences. Available at: [Link]

  • 1217860-55-3 | Chemical Name : N-Hydroxy Tipranavir-d5 . Pharmaffiliates. Available at: [Link]

  • Summary Basis of Decision - Aptivus ® . Health Canada. Available at: [Link]

  • tipranavir - Aptivus, INN . European Commission. Available at: [Link]

  • Summary Report - Health Canada API . Health Canada. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Hydroxy Tipranavir for Laboratory Professionals

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N-Hydroxy Tipranavir. As the primary hydroxylated metabolite of the potent HIV-1 protease inhibitor Tipranavir, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N-Hydroxy Tipranavir. As the primary hydroxylated metabolite of the potent HIV-1 protease inhibitor Tipranavir, this compound warrants careful handling throughout its lifecycle, including its final disposition.[1] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development settings.

The causality behind these protocols is grounded in a thorough hazard assessment of the parent compound, Tipranavir, as specific data for the metabolite is limited. The principle of precautionary risk management dictates that metabolites of potent pharmaceutical agents should be handled with a similar level of care.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. N-Hydroxy Tipranavir, as a metabolite of Tipranavir, is presumed to share similar hazard characteristics. The Safety Data Sheet (SDS) for Tipranavir is the primary source for this assessment.[2]

Key Hazards of the Parent Compound (Tipranavir):

  • Environmental Hazard: Classified as H411 - Toxic to aquatic life with long-lasting effects.[2][3] This is the most critical factor for disposal. The precautionary statement P273, "Avoid release to the environment," directly prohibits disposal via the sanitary sewer system.[2][3]

  • Potent Biological Activity: Tipranavir is a non-peptidic protease inhibitor used in antiretroviral therapy.[4][5] Compounds designed to be biologically active in humans, even at low doses, must be considered potentially hazardous. The parent drug, Tipranavir, carries a black box warning for hepatotoxicity and intracranial hemorrhage, underscoring its potent physiological effects.[6][7]

  • Chemical Class: Tipranavir contains a sulfonamide moiety.[1][4] While primarily a concern for clinical cross-sensitivity, it is a relevant chemical characteristic for assessing potential incompatibilities during waste consolidation.

These factors mandate that all waste streams containing N-Hydroxy Tipranavir be treated as hazardous chemical waste .

Hazard Classification (for Tipranavir) Description Regulatory Imperative Source(s)
GHS Classification Aquatic Chronic 2Prohibits drain disposal; requires containment.[2][3]
Hazard Statement H411: Toxic to aquatic life with long lasting effects.Waste must be collected for specialized disposal to prevent environmental contamination.[2][3]
Precautionary Statement P273: Avoid release to the environment.Reinforces the absolute prohibition of sewering this waste.[2][3]
Biological Activity Potent HIV-1 Protease InhibitorWarrants handling as a hazardous drug to minimize occupational exposure.[8][9][10]

The Core Directive: Waste Segregation at the Point of Generation

The single most effective step in a compliant disposal workflow is the meticulous segregation of waste as it is generated. Mixing hazardous waste with non-hazardous waste is not only a compliance violation but also unnecessarily increases the volume and cost of hazardous waste disposal.[11][12]

The following diagram illustrates the decision-making process for segregating N-Hydroxy Tipranavir waste streams.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Designated Hazardous Waste Containers Start N-Hydroxy Tipranavir Waste Generated IsLiquid Liquid Waste? Start->IsLiquid Aqueous solutions, solvents, rinseate IsSolid Solid Waste? Start->IsSolid Gloves, tips, vials, paper towels IsPure Unused/Expired Pure Compound? Start->IsPure Expired stock, synthesis residue IsLiquid->IsSolid No LiquidWaste Hazardous Liquid Waste (Compatible Solvent/Aqueous) IsLiquid->LiquidWaste Yes IsSharp Sharp? IsSolid->IsSharp Yes (needles, glass) SolidWaste Contaminated Solid Waste (Blue Drum / Lined Pail) IsSolid->SolidWaste No IsSharp->SolidWaste No SharpsWaste Chemically Contaminated Sharps Container (Red) IsSharp->SharpsWaste Yes IsPure->IsLiquid No PureWaste Original Container or Designated Solid Waste Pail IsPure->PureWaste Yes

Caption: Waste segregation workflow for N-Hydroxy Tipranavir.

Step-by-Step Disposal Protocols

All personnel generating hazardous waste are required by federal and state law to receive appropriate training from their institution's Environmental Health & Safety (EHS) department.[13][14] These protocols supplement, but do not replace, institutional requirements.

Protocol 3.1: Unused/Expired N-Hydroxy Tipranavir (Pure Compound)

This applies to the pure solid compound or concentrated stock solutions that are no longer needed.

  • Do Not Attempt to Neutralize: No chemical neutralization should be attempted.

  • Original Container: If possible, dispose of the compound in its original, clearly labeled manufacturer's container.[14]

  • Labeling: If not in the original container, place in a new, compatible, and sealable container. Affix a completed Hazardous Waste Label, available from your EHS office.[13][15] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-Hydroxy Tipranavir" (no formulas or abbreviations)

    • An accurate estimation of the quantity.

  • Storage: Store the container in a designated satellite accumulation area within the lab, under the control of the generator. The container must be kept closed except when adding waste.[11]

  • Pickup Request: Once the container is ready for disposal, request a pickup from your institution's EHS department following their specific procedures.[15]

Protocol 3.2: Contaminated Solid Waste

This stream includes items that have come into direct contact with N-Hydroxy Tipranavir, such as gloves, pipette tips, weigh boats, contaminated bench paper, and empty vials.

  • Designated Container: Collect all contaminated solid waste in a designated, puncture-resistant container lined with a clear plastic bag and labeled for "Chemically Contaminated Material" or as specified by your EHS office.[14] Do not use biohazard bags, as this can cause confusion and improper handling.[15]

  • Segregation: Ensure no free liquids or sharps are placed in this container.

  • Labeling: The container must have a Hazardous Waste Label detailing the contents (e.g., "Lab debris contaminated with N-Hydroxy Tipranavir").

  • Closure and Pickup: When the container is full, seal the bag, close the container lid, and arrange for pickup through EHS.

Protocol 3.3: Contaminated Liquid Waste

This includes leftover buffer solutions, cell culture media, and solvent solutions containing N-Hydroxy Tipranavir. Under no circumstances should this waste be poured down the drain. [13][16][17]

  • Compatible Container: Collect liquid waste in a sturdy, leak-proof, and chemically compatible container with a screw-top cap. Glass or polyethylene containers are common. Never use a food or beverage container.[18]

  • Segregation of Incompatibles: Do not mix incompatible waste streams. For example, keep organic solvent waste separate from aqueous waste.[11][18]

  • Labeling: Immediately label the container with a Hazardous Waste tag. List all constituents, including solvents and water, with estimated percentages.[13] Keep a running log of additions.

  • Containment and Storage: Keep the container tightly closed when not in use. Store it in a designated satellite accumulation area within secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[15][18]

  • Pickup: Do not overfill the container (leave at least 10% headspace). When full, ensure the cap is tight and request a pickup from EHS.

Protocol 3.4: Contaminated Sharps

This includes needles, syringes, glass Pasteur pipettes, and broken glassware contaminated with N-Hydroxy Tipranavir.

  • Designated Container: Place all chemically contaminated sharps immediately into a designated, puncture-resistant sharps container.[12][14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste - Sharps" and list "N-Hydroxy Tipranavir" as the contaminant. If the container has a biohazard symbol, it must be completely defaced or covered if no biological hazard is present.[14]

  • Closure and Pickup: Once the container is three-quarters full, securely close and lock the lid. Do not overfill.[19] Arrange for pickup via EHS.

Protocol 3.5: Empty Chemical Containers

An empty container that held a hazardous chemical must be managed properly to be disposed of as non-hazardous waste.

  • Rinsing Procedure: For containers that held N-Hydroxy Tipranavir, they must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous liquid waste as described in Protocol 3.3.[13][15]

  • Subsequent Rinses: Subsequent rinses may be disposed of down the drain, provided they meet local pH requirements and contain no other regulated materials.[13]

  • Defacing Labels: Completely remove or obliterate the original manufacturer's label to prevent confusion.[15]

  • Final Disposal: Once triple-rinsed and air-dried with the label removed, the container can typically be disposed of in the appropriate receptacle for glass or plastic recycling/waste. Consult your institutional policy.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: Determine the extent and nature of the spill. For small spills of a low concentration, laboratory personnel with proper training and equipment may proceed. For large spills or spills of the pure compound, evacuate the area and contact EHS immediately.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, double gloves (tested for chemotherapy drug handling), and safety goggles.[20]

  • Containment: Cover the spill with an absorbent material from a chemical spill kit, working from the outside in.

  • Cleanup: Collect the absorbed material using scoops or forceps and place it into a designated hazardous waste container (Protocol 3.2).

  • Decontamination: Clean the spill area with a suitable detergent and water. All cleaning materials must also be disposed of as hazardous solid waste.

  • Reporting: Report the incident to your supervisor and EHS, as per institutional policy.[20]

By implementing these scientifically grounded and procedurally detailed protocols, your laboratory can ensure the safe and compliant disposal of N-Hydroxy Tipranavir, upholding its commitment to personnel safety and environmental stewardship.

References

  • APTIVUS (tipranavir) Label . (2011). U.S. Food and Drug Administration. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Selected Properties of Tipranavir . University of Washington. [Link]

  • Chemical Waste Disposal . Stanford Environmental Health & Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . (1986). Occupational Safety and Health Administration. [Link]

  • Aptivus Label . U.S. Food and Drug Administration. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . (2016). Occupational Safety and Health Administration. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . University of California, Berkeley, College of Chemistry. [Link]

  • Tipranavir PK Fact Sheet . University of Liverpool. [Link]

  • Pharmaceutical Waste . California Department of Toxic Substances Control. [Link]

  • Tipranavir | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. [Link]

  • Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice . (2014). National Center for Biotechnology Information. [Link]

  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs . Occupational Safety and Health Administration. [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • Tipranavir . DrugFuture. [Link]

  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose . U.S. Environmental Protection Agency. [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule . (2024). Republic Services. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . (2006). American Society of Health-System Pharmacists. [Link]

  • Safe Handling of Hazardous Drugs . (2025). Duke University Occupational & Environmental Safety Office. [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal . (2019). LeadingAge. [Link]

  • Aptivus (Tipranavir): Side Effects, Uses, Dosage, Interactions, Warnings . RxList. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research . Washington University in St. Louis. [Link]

  • Tipranavir . National Center for Biotechnology Information, PubChem. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal . (2025). Today's Clinical Lab. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. [Link]

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  • Safe Disposal of Infectious Laboratory Waste . National Center for Biotechnology Information. [Link]

  • How to Dispose of Unused Medicines . City of Surprise, Arizona. [Link]

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  • Disposing of Pharmaceutical Waste . (2021). MedPro Disposal. [Link]

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